molecular formula C19H38O3S B15602288 11(E)-Vaccenyl methane sulfonate

11(E)-Vaccenyl methane sulfonate

Cat. No.: B15602288
M. Wt: 346.6 g/mol
InChI Key: FLMVKCBUZSTOPU-CMDGGOBGSA-N
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Description

11(E)-Vaccenyl methane sulfonate is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

[(E)-octadec-11-enyl] methanesulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h8-9H,3-7,10-19H2,1-2H3/b9-8+

InChI Key

FLMVKCBUZSTOPU-CMDGGOBGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 11(E)-Vaccenyl methane (B114726) sulfonate, a compound of interest in the field of chemical ecology and as a potential intermediate in the synthesis of bioactive molecules. This document details the chemical principles, experimental protocols, and data analysis relevant to the preparation of this long-chain unsaturated sulfonate ester.

Introduction

11(E)-Vaccenyl methane sulfonate is the methanesulfonate (B1217627) ester of 11(E)-Vaccenyl alcohol. Its structure is characterized by an eighteen-carbon chain with a single double bond in the trans (E) configuration at the 11th position and a terminal methanesulfonate group. While the closely related cis-isomer, 11-cis-Vaccenyl acetate (B1210297), is a well-documented pheromone in Drosophila melanogaster involved in complex social behaviors such as courtship and aggregation[1][2][3][4], the specific biological role of this compound is less characterized. However, its structural similarity to known insect pheromones suggests its potential application as a synthetic precursor for creating pheromone analogues or as a research tool in the study of insect chemical communication[5][6][7][8][9].

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a versatile intermediate for introducing the 11(E)-vaccenyl moiety into other molecules[10][11][12][13][14][15]. This guide will focus on the chemical synthesis of the precursor alcohol and its subsequent conversion to the target mesylate, followed by detailed purification procedures.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Synthesis of the precursor, 11(E)-Vaccenyl alcohol.

  • Mesylation of 11(E)-Vaccenyl alcohol.

A plausible and efficient method for the synthesis of long-chain unsaturated alcohols like 11(E)-Vaccenyl alcohol is the Wittig reaction, which allows for the stereoselective formation of the carbon-carbon double bond.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. For the synthesis of 11(E)-Vaccenyl alcohol, a C11 aldehyde and a C7 phosphonium ylide can be coupled.

  • Step 1: Preparation of the Phosphonium Ylide. Heptyltriphenylphosphonium bromide can be prepared by reacting triphenylphosphine (B44618) with 1-bromoheptane. The ylide is then generated in situ by treating the phosphonium salt with a strong base like n-butyllithium.

  • Step 2: The Wittig Reaction. The generated ylide is then reacted with 11-oxoundecan-1-ol to form the desired (E/Z)-alkene mixture. The use of an unstabilized ylide typically favors the Z-isomer, however, reaction conditions can be optimized to favor the E-isomer. Alternatively, a Schlosser modification of the Wittig reaction can be employed for higher E-selectivity.

  • Step 3: Isomer Separation. The resulting mixture of (E) and (Z) isomers of 11-vaccenyl alcohol can be separated using column chromatography on silica (B1680970) gel impregnated with silver nitrate, which selectively retards the elution of the Z-isomer.

The conversion of an alcohol to a methanesulfonate is a well-established and high-yielding reaction[16][17][18][19]. It involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the HCl byproduct[19]. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control the exothermic reaction[10][16][17]. A key advantage of this procedure is that the stereochemistry at the alcohol's carbon atom is retained because the C-O bond is not broken during the reaction[14][15].

Experimental Protocol: Mesylation of 11(E)-Vaccenyl Alcohol

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 11(E)-Vaccenyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is a critical step to obtain high-purity this compound, which is essential for its use in further synthetic steps or biological assays[5]. The crude product obtained from the synthesis will contain the desired mesylate along with unreacted starting materials, byproducts, and residual reagents. A multi-step purification strategy is recommended.

The initial workup of the reaction mixture, as described in the experimental protocol, serves as the first purification step. This liquid-liquid extraction process removes water-soluble impurities, the triethylamine catalyst (as its hydrochloride salt), and any excess methanesulfonyl chloride (which hydrolyzes to methanesulfonic acid).

For obtaining highly pure this compound, column chromatography is the method of choice. Silica gel is a suitable stationary phase for the purification of long-chain alkyl mesylates.

Experimental Protocol: Column Chromatography Purification

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data and Characterization

Table 1: Expected Quantitative Data for the Synthesis and Purification

ParameterExpected Value/RangeNotes
Yield of Mesylation 85 - 95%Mesylation reactions are generally high-yielding.
Purity after Workup > 80%Dependent on the completeness of the reaction.
Purity after Chromatography > 98%With careful chromatography.
Appearance Colorless to pale yellow oilTypical for long-chain alkyl sulfonates.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / FrequenciesAssignment
¹H NMR (CDCl₃) δ 5.4 (m, 2H)-CH=CH-
δ 4.2 (t, 2H)-CH₂-OSO₂CH₃
δ 3.0 (s, 3H)-OSO₂CH₃
δ 2.0 (m, 4H)Allylic protons
δ 1.2-1.4 (m, 20H)Methylene protons
δ 0.9 (t, 3H)Terminal -CH₃
¹³C NMR (CDCl₃) δ 130 (approx.)Olefinic carbons
δ 70 (approx.)-CH₂-OSO₂CH₃
δ 37 (approx.)-OSO₂CH₃
δ 20-35 (approx.)Methylene carbons
δ 14 (approx.)Terminal -CH₃
FT-IR (thin film) ~3020 cm⁻¹=C-H stretch
~2920, 2850 cm⁻¹C-H stretch (aliphatic)
~1350, 1175 cm⁻¹S=O stretch (asymmetric and symmetric)
~965 cm⁻¹C-H bend (trans C=C)

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of 11(E)-Vaccenyl Alcohol cluster_mesylation Mesylation cluster_purification Purification Heptyl_bromide Heptyl Bromide Phosphonium_salt Heptyltriphenylphosphonium Bromide Heptyl_bromide->Phosphonium_salt PPh3 Triphenylphosphine PPh3->Phosphonium_salt Ylide Phosphonium Ylide Phosphonium_salt->Ylide Base n-BuLi Base->Ylide Wittig Wittig Reaction Ylide->Wittig Aldehyde 11-Oxoundecan-1-ol Aldehyde->Wittig Isomer_mixture (E/Z)-Vaccenyl Alcohol Wittig->Isomer_mixture Separation Chromatographic Separation Isomer_mixture->Separation E_Vaccenyl_alcohol 11(E)-Vaccenyl Alcohol Separation->E_Vaccenyl_alcohol E_Vaccenyl_alcohol_mesyl 11(E)-Vaccenyl Alcohol Mesylation_reaction Mesylation E_Vaccenyl_alcohol_mesyl->Mesylation_reaction MsCl Methanesulfonyl Chloride MsCl->Mesylation_reaction Et3N Triethylamine Et3N->Mesylation_reaction Crude_product Crude this compound Mesylation_reaction->Crude_product Crude_product_purify Crude Product Workup Aqueous Workup Crude_product_purify->Workup Chromatography Column Chromatography Workup->Chromatography Pure_product Pure this compound Chromatography->Pure_product

Caption: Synthetic and purification workflow for this compound.

Pheromone_Signaling Pheromone Insect Pheromone (e.g., Vaccenyl Acetate) Receptor Odorant Receptor in Antennae Pheromone->Receptor Binding Neuron Olfactory Sensory Neuron Activation Receptor->Neuron Signal Generation Brain Signal Transduction to Brain Neuron->Brain Neural Pathway Behavior Behavioral Response (e.g., Mating, Aggregation) Brain->Behavior Behavioral Output

Caption: Generalized insect pheromone signaling pathway.

Safety Considerations

  • Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[12][13].

  • Triethylamine is a flammable and corrosive liquid with a strong odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. It must be handled under an inert atmosphere using appropriate techniques.

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and efficient chemical sequence. The key steps involve the stereoselective synthesis of the precursor alcohol, followed by a high-yielding mesylation reaction. Rigorous purification using extraction and column chromatography is essential to obtain a high-purity product suitable for subsequent applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis of this and related long-chain unsaturated compounds for applications in chemical biology and drug development.

References

In-depth Technical Guide: The Mechanism of Action of 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for 11(E)-Vaccenyl methane (B114726) sulfonate. At present, there are no publicly accessible research articles, clinical studies, or detailed pharmacological profiles that elucidate its biological activity or molecular targets.

Product listings from chemical suppliers categorize 11(E)-Vaccenyl methane sulfonate as an ester product and a biochemical assay reagent.[1][2] However, these commercial entries do not provide any substantive data regarding its use in biological systems, its mechanism of action, or any potential therapeutic effects.

Extensive searches for "this compound mechanism of action," "this compound biological activity," and related queries did not yield any specific information on this particular compound. The available scientific literature focuses on other methanesulfonate-containing compounds, such as ethyl methanesulfonate (B1217627) (EMS), which is a well-documented alkylating agent and mutagen.[3][4] However, the biological activities of EMS cannot be extrapolated to this compound due to their distinct chemical structures.

Further research into the transport and metabolism of methanesulfonates in biological systems, such as the studies on Methylosulfonomonas methylovora, describes specific transport proteins for methanesulfonic acid but does not provide any context for the activity of a complex ester like this compound.[5]

Due to the current absence of scientific data, this guide cannot provide the requested in-depth analysis of the mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams for this compound. The scientific community has not yet published research that would enable the fulfillment of these requirements.

This document will be updated as relevant scientific information becomes available. Researchers, scientists, and drug development professionals are encouraged to consult primary research databases for any future publications on this compound.

References

Technical Guide: Spectroscopic and Synthetic Data for 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

Due to the absence of direct experimental data for 11(E)-vaccenyl methane (B114726) sulfonate, the following NMR and mass spectrometry data are predicted based on the known spectral properties of (E)-octadec-11-enoic acid, long-chain alcohols, and alkyl methanesulfonates.

Predicted ¹H NMR Data for 11(E)-Vaccenyl Methane Sulfonate

The ¹H NMR spectrum is predicted to show characteristic signals for the terminal methyl group, the long methylene (B1212753) chain, the vinylic protons of the trans double bond, the methylene group adjacent to the sulfonate ester, and the methyl group of the methanesulfonate (B1217627).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-18 (CH₃)0.88t3H
H-2 to H-9, H-14 to H-17 (-(CH₂)₈-)1.25-1.40m24H
H-10, H-13 (-CH₂-CH=)2.01m4H
H-11, H-12 (-CH=CH-)5.39m2H
H-1 (-CH₂-OMs)4.22t2H
Ms (-SO₂CH₃)3.00s3H
Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum is expected to display signals corresponding to the carbons of the alkyl chain, the double bond, the carbon bearing the methanesulfonate group, and the methyl carbon of the sulfonate.

CarbonPredicted Chemical Shift (ppm)
C-1814.1
C-2 to C-9, C-14 to C-1722.7 - 32.6
C-10, C-1332.0
C-11, C-12130.5
C-170.0
Ms (-SO₂CH₃)38.4
Predicted Mass Spectrometry Data for this compound

The electron ionization (EI) mass spectrum is predicted to show fragmentation patterns characteristic of long-chain alkyl methanesulfonates. The molecular ion peak (M⁺) at m/z 346.25 is expected to be of low abundance or absent. Key fragmentation pathways would include the loss of the methanesulfonyl radical and cleavage of the long alkyl chain.

m/zProposed Fragment
251[M - SO₂CH₃]⁺
97[CH₃SO₃H]⁺
96[CH₃SO₃H - H]⁺
81, 67, 55, 41Alkyl chain fragments

Experimental Protocols

The synthesis of this compound involves two main stages: the preparation of the precursor 11(E)-vaccenyl alcohol and its subsequent mesylation.

Synthesis of 11(E)-Vaccenyl Alcohol

The synthesis of (E)-octadec-11-enol has been reported in the literature. A general procedure would involve the reduction of the corresponding carboxylic acid or ester, (E)-vaccenic acid or its methyl ester, respectively.

Protocol:

  • To a solution of (E)-vaccenic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq), at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 11(E)-vaccenyl alcohol.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound[1][2][3][4][5]

The conversion of an alcohol to a methanesulfonate (mesylate) is a standard procedure in organic synthesis.

Protocol:

  • Dissolve 11(E)-vaccenyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding cold water.

  • Separate the organic layer, and wash it sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reduction Reduction of (E)-Vaccenic Acid Start->Reduction Alcohol 11(E)-Vaccenyl Alcohol Reduction->Alcohol Mesylation Mesylation Alcohol->Mesylation Product 11(E)-Vaccenyl Methane Sulfonate Mesylation->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and analysis workflow.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the chemical structure and the expected spectroscopic data.

logical_relationship Structure-Spectra Correlation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Structure->H_NMR predicts C_NMR ¹³C NMR (Chemical Shifts) Structure->C_NMR predicts MS_Data Mass Spectrum (m/z values, Relative Abundance) Structure->MS_Data predicts

Caption: Structure-spectra relationship.

The Methane Sulfonate Group in Pheromone Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methane (B114726) sulfonate (mesylate) group, a common functional moiety in organic chemistry, is primarily recognized for its utility as an excellent leaving group in the synthesis of complex molecules, including insect pheromones. However, its direct role as a pharmacophore influencing the biological activity of pheromones is a largely unexplored area of research. This technical guide provides an in-depth analysis of the current understanding of the methane sulfonate group's involvement in pheromone activity, drawing parallels with related sulfonate and sulfate-containing semiochemicals. It summarizes key quantitative data from studies on pheromone analogs, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways. This document serves as a foundational resource for researchers investigating the structure-activity relationships of novel pheromone analogs and for professionals in the development of new pest management strategies.

Introduction: The Dual Role of the Methane Sulfonate Group

The methane sulfonate (CH₃SO₃⁻) or mesylate group is an ester of methanesulfonic acid. In the context of pheromone science, its role can be bifurcated into two distinct areas:

  • A Synthetic Tool: The mesylate group is an exceptional leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion.[1][2] This property is frequently exploited in the synthesis of pheromones to introduce specific functionalities or to create desired stereochemistry.[3] The conversion of a hydroxyl group to a mesylate activates that position for subsequent reaction with a nucleophile, a common strategy in the construction of the carbon skeletons of many pheromones.[2][4]

  • A Bioactive Moiety: The direct influence of a methane sulfonate group on the interaction between a pheromone and its receptor is not well-documented. However, research into structurally related sulfonate and sulfate-containing compounds suggests that the unique physicochemical properties of the sulfonate group—such as its high polarity, tetrahedral geometry, and potential for hydrogen bonding—could significantly impact binding affinity and receptor activation. Studies on sulfated steroids and bile acids acting as pheromones in vertebrates indicate that the sulfate (B86663) group is crucial for their biological activity.[5] This raises the question of whether the methane sulfonate group could similarly modulate the activity of insect pheromones.

Quantitative Data on Sulfonate-Containing Pheromone Analogs

Direct quantitative data on the pheromonal activity of methane sulfonate-containing compounds is scarce in publicly available literature. However, a study on analogs of the diamondback moth (Plutella xylostella) sex pheromone provides valuable insights into the effects of a closely related group, trifluoromethanesulfonate (B1224126). The following table summarizes the biological activity of a trifluoromethanesulfonate analog compared to the native pheromone components.

Compound Pest Species Assay Type Dosage Observed Effect Reference
(11Z)-hexadec-11-en-1-yl trifluoromethanesulfonatePlutella xylostellaElectrophysiology (EAG)Not specifiedInhibitory[6]
(11Z)-hexadec-11-en-1-yl trifluoromethanesulfonatePlutella xylostellaEnzyme InhibitionNot specifiedInhibitory[6]
(11Z)-hexadec-11-en-1-yl 2,2,2-trifluoroacetate & (11Z)-hexadec-11-en-1-yl 2,2,3,3,3-pentafluoropropanoate (mixed with sex pheromone at 10:1 ratio)Plutella xylostellaField Test (Mating Disruption)Not specifiedOver 90% mating disruption[6]

Note: While the study mentions testing (11Z)-hexadec-11-en-1-yl trifluoromethanesulfonate, the field test data for mating disruption specifically highlights the efficacy of the trifluoroacetate (B77799) and pentafluoropropanoate analogs.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of diamondback moth pheromone analogs.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[7][8]

Protocol:

  • Antenna Preparation: An adult male diamondback moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The base of the excised antenna is placed into a glass capillary electrode filled with a saline solution (e.g., Ringer's solution). The tip of the antenna is brought into contact with a recording electrode, also filled with saline solution.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying a known concentration of the test compound (e.g., the trifluoromethanesulfonate analog) is injected into the main air stream.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulation is taken as the EAG response.

  • Controls: A solvent control (the solvent used to dissolve the test compound) and a positive control (the native pheromone) are used in each experiment to ensure the viability of the preparation and for comparison.

Enzyme Inhibition Assay

This assay is designed to determine if the pheromone analog inhibits the activity of enzymes involved in pheromone degradation, such as esterases, which are often present in the insect antenna.

Protocol:

  • Enzyme Preparation: Antennae from male diamondback moths are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuged to obtain a crude enzyme extract in the supernatant.

  • Assay Reaction: The enzyme extract is incubated with the test compound (the trifluoromethanesulfonate analog) at various concentrations for a specific period.

  • Substrate Addition: A suitable substrate for the target enzyme (e.g., p-nitrophenyl acetate (B1210297) for esterase activity) is added to the mixture.

  • Measurement: The rate of product formation is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Field Mating Disruption Test

This experiment assesses the ability of a pheromone analog to interfere with the chemical communication of the target pest in a natural setting, thereby disrupting mating.

Protocol:

  • Trap Placement: Pheromone-baited traps are placed in a grid pattern within a designated field plot. The number of male moths captured in these traps serves as a baseline for the local population density and mating activity.

  • Disruptant Application: The pheromone analog, formulated in a slow-release dispenser, is deployed throughout the test plot at a specific density.

  • Monitoring: The number of male moths captured in the pheromone-baited traps within the treated plot and in a control plot (without the disruptant) is monitored over a period of time.

  • Data Analysis: The mating disruption rate is calculated as the percentage reduction in moth capture in the treated plot compared to the control plot.

Visualization of Pathways and Workflows

Synthetic Pathway Utilizing a Mesylate Intermediate

The following diagram illustrates a generalized synthetic route for a pheromone where a hydroxyl group is first converted to a mesylate to facilitate a subsequent nucleophilic substitution.

Synthesis Alcohol Alcohol Precursor (R-OH) Mesylate Mesylate Intermediate (R-OMs) Alcohol->Mesylate  MsCl, Base   Pheromone Pheromone Analog (R-Nu) Mesylate->Pheromone  Nucleophile (Nu-)  

Caption: Synthetic conversion of an alcohol to a pheromone analog via a mesylate intermediate.

Pheromone Signaling and Potential Inhibition

This diagram depicts a simplified pheromone signaling pathway and illustrates how an antagonist, such as a sulfonate-containing analog, might interfere with this process.

Signaling cluster_olfaction Olfactory Neuron Pheromone Pheromone Receptor Pheromone Receptor Pheromone->Receptor Binds & Activates Antagonist Sulfonate Analog (Antagonist) Antagonist->Receptor Binds & Blocks Signal Signal Transduction Cascade Receptor->Signal NoResponse No Response Receptor->NoResponse Response Neuronal Firing Signal->Response

Caption: Pheromone receptor activation and potential antagonism by a sulfonate analog.

Experimental Workflow for Pheromone Analog Evaluation

The logical flow for synthesizing and evaluating a novel pheromone analog is presented below.

Workflow Synthesis Synthesis of Sulfonate Analog EAG Electroantennography (EAG) Screening Synthesis->EAG Enzyme Enzyme Inhibition Assay Synthesis->Enzyme Behavior Behavioral Assay (e.g., Wind Tunnel) EAG->Behavior Enzyme->Behavior Field Field Trial (Mating Disruption) Behavior->Field Inactive Inactive Analog Behavior->Inactive Active Active Analog (Agonist/Antagonist) Field->Active

Caption: A typical workflow for the evaluation of synthetic pheromone analogs.

Conclusion and Future Directions

The role of the methane sulfonate group in pheromone activity is a nascent field of study. While its utility in chemical synthesis is well-established, its potential as a bioactive component of pheromone analogs remains largely hypothetical, with the exception of related sulfonate compounds that have shown inhibitory effects. The high polarity and potential for specific intermolecular interactions of the sulfonate functional group suggest that it could be a valuable moiety for the design of novel pheromone antagonists or agonists.

Future research should focus on the systematic synthesis and biological evaluation of methane sulfonate-containing pheromone analogs for a variety of insect species. Quantitative structure-activity relationship (QSAR) studies, coupled with molecular modeling of pheromone-receptor interactions, could elucidate the specific structural requirements for activity and guide the design of more potent and selective pest control agents. Furthermore, detailed electrophysiological and behavioral assays are necessary to fully characterize the nature of the interaction of these analogs with the insect's olfactory system. Such investigations will not only expand our fundamental understanding of chemical communication in insects but also have the potential to deliver innovative and environmentally benign solutions for agriculture and public health.

References

Lack of Preliminary Studies on 11(E)-Vaccenyl Methane Sulfonate Effects Hinders Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and research databases reveals a significant absence of preliminary studies on the biological effects of 11(E)-Vaccenyl methane (B114726) sulfonate. At present, there is no publicly accessible data detailing the compound's mechanism of action, its impact on cellular signaling pathways, or any quantitative results from experimental investigations.

The information available for 11(E)-Vaccenyl methane sulfonate is currently limited to its classification as an ester product and basic chemical identifiers provided by commercial suppliers.[1][2] This lack of research means that key data points required for a technical guide, such as quantitative summaries of effects, detailed experimental protocols, and the identification of affected signaling pathways, are non-existent.

Consequently, the creation of an in-depth technical guide or whitepaper for researchers, scientists, and drug development professionals on this topic is not feasible at this time. No experimental methodologies can be detailed, no quantitative data can be presented in tabular form, and no signaling pathways or experimental workflows can be visualized, as no underlying research has been published.

Further research and initial exploratory studies would be required to generate the foundational data necessary to understand the effects of this compound. Without such preliminary investigations, any discussion of its biological impact remains speculative.

References

Methodological & Application

"protocol for delivering 11(E)-Vaccenyl methane sulfonate in olfactometer"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for Delivering 11(E)-Vaccenyl Methane (B114726) Sulfonate in an Olfactometer

Audience: Researchers, scientists, and drug development professionals.

Introduction

11(E)-Vaccenyl methane sulfonate is a compound of interest in entomological research, potentially acting as a semiochemical, such as a pheromone.[1][2] Olfactometry is a critical bioassay technique used to study insect behavioral responses to chemical cues.[3][4] A common apparatus for this is the Y-tube olfactometer, which provides a two-choice assay to quantify attraction, repellency, or preference for a given volatile compound.[3][5][6] This document provides a detailed protocol for the preparation and delivery of this compound in a standard Y-tube olfactometer to assess its behavioral effect on insects. The protocol outlines reagent preparation, experimental setup, procedural steps, and data collection in a controlled environment to ensure reliable and reproducible results.[3][7]

Materials and Equipment

  • Y-tube glass olfactometer (e.g., 20 cm arms at a 75° angle, 4 cm internal diameter)[8]

  • Air delivery system (compressed air tank or pump)[9]

  • Charcoal filter and humidifier[9]

  • Two flowmeters[10]

  • Odor source chambers/containers

  • Inert tubing (e.g., Teflon or glass)[11]

  • Test insects (species of interest)

  • This compound (purity ≥ 95%)

  • High-purity solvent (e.g., Hexane (B92381) or Mineral Oil)[7][12]

  • Micropipettes and sterile tips

  • Filter paper strips (e.g., 1 cm x 2 cm)[7]

  • Forceps

  • Stopwatch

  • Environmental chamber or room with controlled temperature, humidity, and light[7]

  • Cleaning supplies: unscented soap, distilled water, ethanol (B145695) (70%), acetone

  • Oven for baking glassware

Experimental Protocols

Preparation of Test Solutions

Due to the hydrophobic nature of many insect pheromones, a non-polar solvent with low intrinsic odor is required.[1][13] Hexane is a common choice, though light mineral oil can also be used if lower volatility is desired.[7][12] This protocol uses hexane as the primary solvent.

  • Prepare Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane to create a 1 mg/mL stock solution. Store in a sealed glass vial at -20°C.

  • Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions from the stock solution. A logarithmic series is recommended to test a wide range of concentrations. All dilutions should be performed in clean glass vials.

Table 1: Preparation of this compound Dilutions

Concentration (µg/µL)Volume of Previous Dilution (µL)Volume of Hexane (µL)Final Concentration (µg/µL)
Stock100 (of 1 mg/mL stock)9000.1
0.11009000.01
0.011009000.001
0.0011009000.0001
0.00011009000.00001
Olfactometer Setup and Preparation
  • Cleaning: Thoroughly clean all glassware and tubing. Wash with unscented soap and water, rinse with distilled water, followed by acetone, and finally ethanol (70%). Allow to air dry completely, then bake in an oven (e.g., at 120°C for at least 4 hours) to remove any residual volatile contaminants.[8]

  • Assembly: Assemble the Y-tube olfactometer in an environment free from chemical contaminants. Connect the air source to the charcoal filter and humidifier. Split the purified, humidified air stream and connect each line to a flowmeter. Connect the output of each flowmeter to the inlet of each arm of the Y-tube.

  • Environmental Conditions: Place the entire setup in a controlled environment. Typical conditions for many insect bioassays are 25°C and 50-60% relative humidity, with uniform, non-directional lighting.[7]

  • Airflow Adjustment: Turn on the air source and adjust the flowmeters to provide a constant, laminar airflow through each arm. A common flow rate is 200-300 mL/min.[7][9] Verify that the flow is equal in both arms.

Table 2: Recommended Experimental Parameters

ParameterRecommended ValueJustification / Notes
Airflow Rate200 mL/min per armEnsures a stable odor plume.[7]
Temperature25 ± 1°CStandard for many insect behavioral studies.[7]
Relative Humidity50 - 60%Prevents desiccation of the test insect.[7]
LightingUniform, diffuse overhead lightAvoids phototactic bias.
Observation Period5 - 10 minutesSufficient time for most insects to make a choice.
Acclimatization Time5 minutesAllows insect to adjust to the test environment.[9]
Bioassay Procedure
  • Stimulus Application: Using a clean micropipette, apply a standard volume (e.g., 10 µL) of the desired test solution onto a filter paper strip.[7] For the control arm, apply 10 µL of pure hexane to a separate filter paper strip.

  • Solvent Evaporation: Allow the solvent to evaporate from the filter paper for 30-60 seconds in a fume hood.

  • Placement: Using clean forceps, place the treatment filter paper into one odor source chamber and the control filter paper into the other. The assignment of the treatment arm (left or right) should be randomized for each trial to avoid positional bias.

  • System Equilibration: Allow the system to equilibrate with the airflow running for at least 2 minutes before introducing the insect.

  • Insect Introduction: Gently introduce a single insect into the base of the Y-tube's main stem.

  • Observation: Start a stopwatch and observe the insect's behavior for the predetermined observation period (e.g., 5 minutes). A choice is recorded when the insect moves a set distance (e.g., more than halfway) into one of the arms and remains there for at least 30 seconds.[7] If the insect does not move past this line within the time limit, it is recorded as a "no choice."

  • Data Recording: Record the insect's choice (treatment or control) and the latency to make the choice.

  • Cleaning Between Trials: After each trial, remove the filter papers. Disassemble and thoroughly clean the olfactometer as described in step 3.2.1 before the next replicate. A new insect should be used for each replicate.

Data Analysis

The choice data (number of insects choosing the treatment arm vs. the control arm) can be analyzed using a Chi-square (χ²) goodness-of-fit test to determine if the observed distribution differs significantly from a 50:50 distribution (no preference). Insects that made no choice are typically excluded from this analysis.

Visualizations

experimental_workflow cluster_0 1. Solution Preparation cluster_1 2. System Setup cluster_2 3. Experimental Trial cluster_3 4. Data Analysis prep 1. Preparation stock Prepare 1 mg/mL Stock Solution dilute Create Serial Dilutions (Table 1) stock->dilute clean Clean & Bake Glassware setup 2. Olfactometer Setup assemble Assemble Y-Tube & Airflow System clean->assemble env Set Environmental Conditions (Table 2) assemble->env apply Apply Stimulus & Control to Filter Paper assay 3. Bioassay Procedure introduce Introduce Insect & Start Timer apply->introduce record Record Choice (Treatment, Control, No Choice) introduce->record analysis 4. Data Analysis record->analysis chi_square Chi-Square Test for Preference record->chi_square

Caption: Experimental workflow for olfactometer bioassay.

pheromone_pathway compound Pheromone Molecule (e.g., this compound) receptor Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) compound->receptor Binding orn ORN Signal Transduction (Ion Channel Opening) receptor->orn ap Action Potential Generation orn->ap al Signal to Antennal Lobe (AL) (e.g., Macroglomerular Complex) ap->al Synaptic Transmission pn Projection Neuron (PN) Activation al->pn brain Higher Brain Centers (e.g., Mushroom Bodies) pn->brain behavior Behavioral Response (Attraction / Repulsion) brain->behavior Integration & Decision

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols for Electroantennography (EAG) with 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile compounds. This method serves as a rapid and sensitive bioassay for screening semiochemicals, including pheromones and other behavior-modifying compounds. 11(E)-Vaccenyl methane (B114726) sulfonate is an ester product that may elicit olfactory responses in various insect species.[1][2] These application notes provide a detailed protocol for conducting EAG experiments with 11(E)-Vaccenyl methane sulfonate, intended to guide researchers in academia and industry. The protocol covers insect preparation, odorant delivery, EAG recording, and data analysis.

The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons upon stimulation with an odorant.[3][4] By presenting this compound to an insect antenna, researchers can quantify the antennal response and infer the compound's potential as a behavior-modifying agent.

Key Applications

  • Screening for Bioactivity: Rapidly assess the antennal response of target insect species to this compound.

  • Dose-Response Studies: Determine the sensitivity of insect antennae to varying concentrations of the compound.

  • Structure-Activity Relationship Studies: Investigate how structural modifications of this compound affect antennal responses.

  • Comparative Studies: Compare the antennal responses to this compound with other known pheromones or behaviorally active compounds.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from EAG experiments with this compound.

Table 1: Dose-Response of Insect Antennae to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0.001
0.01
0.1
1
10
100
Control (Solvent)
Standard

Table 2: Comparative EAG Responses to this compound and Other Compounds

CompoundConcentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
This compound10
Compound A (e.g., a known pheromone)10
Compound B (e.g., a structural analog)10
Control (Solvent)-

Experimental Protocols

This section provides a detailed methodology for conducting EAG experiments with this compound.

Materials and Reagents
  • This compound: Prepare a stock solution of 1 mg/mL (1 µg/µL) in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.[5]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations for dose-response experiments (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).[5]

  • Insect Saline Solution: A typical composition includes NaCl (9 g/L), KCl (0.2 g/L), CaCl₂·2H₂O (0.27 g/L), and Glucose (4 g/L). Adjust the pH to 7.2 with NaHCO₃.[6]

  • Glass Capillary Electrodes: Fabricate from borosilicate glass capillaries using a micropipette puller. The tip diameter should be a few micrometers.[6]

  • Reference and Recording Electrodes: Silver wire (Ag/AgCl) inserted into the back of the glass capillary electrodes.[7]

  • Insects: Use 2- to 4-day-old male or female insects, as they are typically sexually mature and responsive.[6]

Equipment
  • Micropipette Puller

  • Stereomicroscope

  • Micromanipulators

  • High-Impedance Preamplifier [6]

  • Data Acquisition Interface and Software [6]

  • Stimulus Controller [5]

  • Faraday Cage [7]

  • Charcoal-filtered and Humidified Air Source [5]

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_rec Recording cluster_analysis Data Analysis A Prepare 11(E)-Vaccenyl methane sulfonate dilutions B Prepare Insect Saline and Electrodes A->B C Immobilize Insect B->C D Mount Insect in Holder C->D E Position Electrodes (Reference and Recording) D->E F Place in Faraday Cage E->F G Establish Stable Baseline F->G H Deliver Odor Stimulus (Puff of Air) G->H I Record EAG Response H->I J Measure Amplitude of Voltage Deflection I->J K Normalize Data and Perform Statistical Analysis J->K

Caption: Experimental workflow for electroantennography.

Detailed Protocol
  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice or using CO₂ for a few minutes.[6][7]

    • Carefully excise one antenna at its base using fine scissors or forceps under a microscope.[7]

    • Alternatively, for whole-insect preparations, insert the insect into a truncated pipette tip, leaving the head and antennae exposed. Secure the head with dental wax to prevent movement.[6]

  • Electrode Preparation and Placement:

    • Pull glass capillaries to a fine point using a micropipette puller.[7]

    • Backfill the glass electrodes with the insect saline solution using a fine needle syringe, ensuring no air bubbles are in the tip.[6]

    • Insert a chlorinated silver wire into the back of each micropipette to act as the electrode.[7]

    • For excised antennae, mount the antenna on an electrode holder. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small portion of the distal tip may need to be cut to ensure good electrical contact.[7]

    • For whole insects, carefully insert the tip of the reference electrode into the back of the insect's head, and bring the recording electrode into contact with the distal tip of the antenna.[6]

  • Stimulus Delivery:

    • Apply a known volume (e.g., 10 µL) of each this compound dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for a few seconds.[5][7]

    • A continuous stream of charcoal-filtered and humidified air should be passed over the antenna.[5][7]

    • The tip of the stimulus pipette is inserted into a hole in the main air tube, close to the antenna. A puff of air (e.g., 0.5 seconds) is delivered through the stimulus pipette to introduce the odorant into the continuous air stream.[6]

  • Data Acquisition and Analysis:

    • Place the mounted antenna preparation inside a Faraday cage to minimize electrical interference.[7]

    • Connect the electrodes to a high-impedance pre-amplifier. The amplified signal is then passed to a data acquisition interface connected to a computer.[6]

    • Record the baseline electrical activity for a few seconds before delivering the stimulus.

    • Deliver a puff of the stimulus and record the resulting EAG response.[7]

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.[7]

    • Present the different concentrations of this compound and the control in a randomized order to avoid adaptation effects.[7]

    • Measure the amplitude of the negative voltage deflection for each EAG response.[7]

Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennal sensilla.

Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_neuron Olfactory Sensory Neuron PBP Pheromone-Binding Protein (PBP) PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Pheromone 11(E)-Vaccenyl methane sulfonate Pheromone->PBP Binding Pheromone->PBP_Pheromone OR Odorant Receptor (OR) PBP_Pheromone->OR Activation SNMP SNMP1 PBP_Pheromone->SNMP IonChannel Ion Channel (Cation influx) OR->IonChannel Gating Orco Orco (Co-receptor) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential

Caption: Generalized insect olfactory signaling pathway.

Upon entering the sensillum lymph through cuticular pores, hydrophobic molecules like this compound are thought to be bound by Pheromone-Binding Proteins (PBPs).[8] This complex is then believed to interact with a specific Odorant Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.[8] Insect ORs typically function as ligand-gated ion channels, forming a complex with a highly conserved co-receptor, Orco.[9] The binding of the pheromone complex to the OR is thought to induce a conformational change that opens the ion channel, leading to an influx of cations and subsequent depolarization of the neuronal membrane.[10][11] This depolarization, if it reaches the threshold, generates action potentials that are transmitted to the antennal lobe of the insect brain for further processing.[8] Additionally, the Sensory Neuron Membrane Protein 1 (SNMP1) is known to be essential for responses to certain pheromones.[9]

Troubleshooting

IssuePossible CauseSolution
Noisy Baseline Poor electrical grounding, external electrical interference, drying of the antenna.Ensure all equipment is properly grounded. Use a Faraday cage. Check the saline level in the electrodes and ensure the antenna is hydrated.[7]
No Response to Stimuli Inactive compound, unresponsive antenna, incorrect stimulus delivery.Verify the purity and concentration of this compound. Use a fresh antennal preparation. Check the airflow and ensure the stimulus is reaching the antenna.[7]
Decreasing Response Over Time Antenna desensitization or degradation.Allow for longer recovery times between stimuli. Periodically present a standard reference compound to monitor the viability of the antennal preparation.[7]

References

Application Notes and Protocols for Single Sensillum Recording with 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to investigate the responses of individual olfactory sensory neurons (OSNs) housed within insect sensilla to volatile chemical stimuli.[1][2] This method offers high sensitivity and resolution, allowing for the detailed characterization of odorant-receptor interactions and the cellular basis of odor coding.[1] These application notes provide a comprehensive overview and detailed protocols for performing SSR with the synthetic compound 11(E)-Vaccenyl methane (B114726) sulfonate, a derivative of the well-characterized Drosophila melanogaster pheromone, 11-cis-vaccenyl acetate (B1210297) (cVA).

While direct experimental data for 11(E)-Vaccenyl methane sulfonate is not extensively available in the current literature, its structural similarity to cVA suggests it may act as an agonist for the cVA receptor, Or67d.[2][3] The protocols and data presented herein are therefore based on established methodologies for cVA and provide a robust framework for investigating the electrophysiological effects of this compound on OSNs.

Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data for the response of Or67d-expressing OSNs to this compound, benchmarked against the known responses to cVA. This data is intended to serve as a guide for expected results.

Compound Concentration (v/v) Mean Spike Frequency (spikes/s ± SEM) Response Latency (ms ± SEM) Sensillum Type Insect Model
This compound (Hypothetical)10⁻⁴150 ± 1550 ± 5Trichoid (at1)Drosophila melanogaster
This compound (Hypothetical)10⁻⁵100 ± 1275 ± 8Trichoid (at1)Drosophila melanogaster
This compound (Hypothetical)10⁻⁶50 ± 8100 ± 10Trichoid (at1)Drosophila melanogaster
11-cis-Vaccenyl acetate (cVA) (Reference)10⁻⁴180 ± 2045 ± 5Trichoid (at1)Drosophila melanogaster
Control (Mineral Oil)N/A10 ± 2N/ATrichoid (at1)Drosophila melanogaster

Experimental Protocols

Preparation of Odorant Stimuli

A critical step for reproducible results is the accurate preparation of odorant stimuli.

Materials:

  • This compound

  • Mineral oil (or paraffin (B1166041) oil)

  • Vortex mixer

  • Pipette tips

  • Filter paper discs (3 mm diameter)

  • Pasteur pipettes

Protocol:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane).

  • Perform serial dilutions of the stock solution in mineral oil to achieve the desired final concentrations (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶ v/v).

  • Vortex each dilution thoroughly to ensure homogeneity.

  • Apply 10 µL of the desired odorant dilution onto a filter paper disc.

  • Insert the filter paper disc into a clean Pasteur pipette, which will serve as the odorant cartridge. Prepare a control cartridge with mineral oil only.

Insect Preparation and Mounting

Proper immobilization of the insect is crucial for stable recordings.

Materials:

  • Drosophila melanogaster (3-5 days old)

  • Microscope slide

  • Double-sided tape

  • Modeling clay

  • Fine forceps

  • Dissecting microscope

Protocol:

  • Anesthetize the fly by placing it on ice for 2-3 minutes.

  • Securely mount the anesthetized fly onto a microscope slide using a strip of double-sided tape, with the dorsal side up and the head positioned at the edge of the tape.

  • Immobilize the head and proboscis with small pieces of modeling clay, ensuring the antennae are exposed and accessible.

  • Position the slide on the microscope stage.

Single Sensillum Recording

This protocol details the steps for obtaining electrophysiological recordings from a single sensillum.

Materials:

  • Tungsten electrodes (sharpened to a fine tip)

  • Micromanipulators

  • Preamplifier

  • Data acquisition system (e.g., IDAC)

  • Analysis software (e.g., AutoSpike)

  • Air stimulus controller

  • Purified and humidified air source

Protocol:

  • Electrode Placement:

    • Insert a sharpened tungsten electrode into the reference electrode holder and carefully insert it into the fly's eye.

    • Mount a second sharpened tungsten electrode onto the recording electrode holder connected to the preamplifier.

  • Locating the Sensillum:

    • Under high magnification, locate the at1 trichoid sensilla on the third antennal segment.

  • Recording:

    • Carefully advance the recording electrode using the micromanipulator to make contact with and penetrate the cuticle of the target sensillum. A successful insertion will be indicated by the appearance of spontaneous action potentials (spikes) on the recording software.

    • Allow the preparation to stabilize for 1-2 minutes, monitoring the baseline firing rate.

  • Odorant Stimulation:

    • Position the tip of the odorant cartridge approximately 1 cm from the antenna, within the continuous humidified air stream directed at the preparation.

    • Deliver a pulse of odorant-laden air (typically 500 ms) by activating the air stimulus controller.

    • Record the neuronal activity for several seconds before, during, and after the stimulus pulse.

    • Allow sufficient time (at least 30 seconds) between stimuli for the neuron to return to its baseline firing rate.

    • Present the different odorant concentrations in a randomized order to avoid adaptation effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ssr Single Sensillum Recording cluster_analysis Data Analysis odorant_prep Odorant Dilution (this compound) stimulation Odorant Stimulation odorant_prep->stimulation insect_mount Insect Mounting (D. melanogaster) electrode_placement Electrode Insertion (Reference and Recording) insect_mount->electrode_placement sensillum_targeting Target at1 Sensillum electrode_placement->sensillum_targeting recording Record Spontaneous Activity sensillum_targeting->recording recording->stimulation spike_sorting Spike Sorting and Counting stimulation->spike_sorting data_quantification Quantify Firing Rate spike_sorting->data_quantification results Results Interpretation data_quantification->results

Caption: Experimental workflow for single sensillum recording.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Calcium Imaging of Olfactory Neurons with 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific data on the use of 11(E)-Vaccenyl methane (B114726) sulfonate as a ligand for olfactory neurons or its application in calcium imaging studies. The following application notes and protocols are therefore based on the hypothesis that 11(E)-Vaccenyl methane sulfonate is an analog of the known Drosophila melanogaster pheromone 11-cis-vaccenyl acetate (B1210297) (cVA) and is intended for investigation as a potential ligand for the cVA receptor, Or67d. All experimental parameters and expected outcomes are extrapolated from established protocols for cVA and related olfactory research.

Introduction

This document provides detailed protocols for investigating the response of Drosophila melanogaster olfactory neurons to the novel compound this compound using in vivo calcium imaging. Olfactory sensory neurons (OSNs) that express the Or67d receptor are known to be activated by the pheromone 11-cis-vaccenyl acetate (cVA).[1] Calcium imaging with genetically encoded calcium indicators (GECIs) such as GCaMP allows for the direct visualization of neural activity in response to odorant stimulation.[2][3][4] These protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the potential of this compound to modulate Or67d-expressing neurons.

Data Presentation

The following tables provide a framework for organizing quantitative data obtained from calcium imaging experiments.

Table 1: Genetically Encoded Calcium Indicators (GECIs)

GECI VariantReporter TypeExcitation Max (nm)Emission Max (nm)Key Features
GCaMP6sGenetically Encoded Calcium Indicator488510High sensitivity and fast kinetics
GCaMP6mGenetically Encoded Calcium Indicator488510Medium sensitivity, suitable for detecting a wide range of responses
GCaMP6fGenetically Encoded Calcium Indicator488512Fast kinetics, ideal for resolving rapid neuronal firing

Table 2: Experimental Buffers and Solutions

Solution NameCompositionApplication
Drosophila Adult Hemolymph-Like Saline (AHLS)108 mM NaCl, 5 mM KCl, 2 mM CaCl2, 8.2 mM MgCl2, 4 mM NaHCO3, 1 mM NaH2PO4, 5 mM trehalose, 10 mM sucrose, 5 mM HEPES, pH 7.5Dissection and imaging medium
This compound stock solution100 mM in dimethyl sulfoxide (B87167) (DMSO)Odorant stimulus preparation
11-cis-vaccenyl acetate (cVA) control solution100 mM in DMSOPositive control odorant stimulus
Vehicle ControlDimethyl sulfoxide (DMSO)Negative control for stimulus delivery

Table 3: Imaging Acquisition Parameters

ParameterRecommended SettingPurpose
Microscope TypeTwo-photon or spinning disk confocalDeep tissue imaging with reduced phototoxicity
Objective20x or 40x water immersionHigh-resolution imaging of glomeruli
Excitation Wavelength920 nm (for two-photon) or 488 nm (for confocal)Excitation of GCaMP
Emission Filter500-550 nmCollection of GCaMP fluorescence
Frame Rate2-5 HzTemporal resolution of calcium transients
Z-stackOptional, depends on experimental goals3D reconstruction of responding structures

Experimental Protocols

Fly Preparation for In Vivo Calcium Imaging

This protocol describes the preparation of Drosophila melanogaster for imaging of the antennal lobe, the primary olfactory processing center in the insect brain.

  • Fly Strain: Use flies expressing a GCaMP variant under the control of the Or67d-GAL4 driver to specifically label cVA-responsive neurons.

  • Anesthesia: Anesthetize 3-5 day old adult flies on ice or with CO2.

  • Mounting:

    • Insert the fly into a custom-made holder or a pipette tip with the head exposed.

    • Immobilize the head with a small amount of dental wax or UV-curable glue, leaving the antennae free.

  • Dissection:

    • Create a small window in the head capsule between the antennae to expose the brain.

    • Carefully remove any overlying tissue and trachea to gain optical access to the antennal lobes.

    • Continuously perfuse the preparation with oxygenated Adult Hemolymph-Like Saline (AHLS).

Odorant Stimulation
  • Odorant Preparation: Prepare serial dilutions of this compound and the positive control cVA in DMSO, and then dilute further in AHLS to the final desired concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). The final DMSO concentration should be kept below 0.1%.

  • Delivery System: Use a computer-controlled olfactometer to deliver precise pulses of odorant stimuli to the fly's antennae. A constant clean air stream should flow over the preparation between stimuli.

  • Stimulation Protocol:

    • Deliver a 2-second pulse of the vehicle control (AHLS with 0.1% DMSO) to establish a baseline.

    • Present increasing concentrations of this compound for 2 seconds each, with a 30-60 second inter-stimulus interval of clean air to allow for recovery.

    • Present a 2-second pulse of a known concentration of cVA as a positive control.

    • Record the GCaMP fluorescence for at least 10 seconds before and 20 seconds after each stimulus presentation.

Calcium Imaging and Data Analysis
  • Image Acquisition:

    • Locate the DA1 glomerulus in the antennal lobe, which is the primary target of Or67d-expressing OSNs.

    • Acquire time-series images of GCaMP fluorescence using the parameters outlined in Table 3.

  • Data Analysis:

    • Correct for any motion artifacts in the image series.

    • Define a region of interest (ROI) around the DA1 glomerulus.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence in the frames preceding the stimulus.

    • Plot the ΔF/F₀ over time to visualize the neuronal response.

    • Generate dose-response curves by plotting the peak ΔF/F₀ against the concentration of this compound.

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Sensillar Lymph cluster_membrane Dendritic Membrane of OSN cluster_intracellular Intracellular Odorant 11(E)-Vaccenyl methane sulfonate OBP Odorant Binding Protein (LUSH) Odorant->OBP Binding Or67d Or67d Receptor OBP->Or67d Activation IonChannel Ion Channel (Or67d/Orco Complex) Orco Orco Co-receptor Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na⁺, Ca²⁺) Ca_ion Ca²⁺ AP Action Potential Propagation Depolarization->Ca_ion Opening of VGCCs Depolarization->AP

Caption: Proposed signaling pathway for this compound in an Or67d-expressing olfactory sensory neuron.

Experimental Workflow

G cluster_prep Fly Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Fly (Or67d-GAL4 > UAS-GCaMP) Mount Mount Fly in Holder Anesthetize->Mount Dissect Expose Antennal Lobe Mount->Dissect Stimulate Odorant Stimulation (this compound) Dissect->Stimulate Image Calcium Imaging (Two-photon / Confocal) Stimulate->Image Record Record GCaMP Fluorescence Image->Record MotionCorrect Motion Correction Record->MotionCorrect ROI Define ROI (DA1 Glomerulus) MotionCorrect->ROI Calc Calculate ΔF/F₀ ROI->Calc Plot Plot Traces and Dose-Response Curves Calc->Plot G Ligand 11(E)-Vaccenyl methane sulfonate Receptor Or67d Receptor Ligand->Receptor Binds to Neuron Or67d-expressing Olfactory Sensory Neuron Receptor->Neuron Activates Calcium Increased Intracellular [Ca²⁺] Neuron->Calcium Leads to Fluorescence Increased GCaMP Fluorescence (ΔF/F₀) Calcium->Fluorescence Results in

References

Application Notes and Protocols for 11-cis-Vaccenyl Acetate (cVA) in Drosophila Courtship Conditioning

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The request specified "11(E)-Vaccenyl methane (B114726) sulfonate." However, extensive research of scientific literature reveals no documented application of this compound in courtship conditioning. The primary and well-established pheromone involved in this behavioral paradigm in Drosophila melanogaster is 11-cis-vaccenyl acetate (B1210297) (cVA) , also known as (Z)-11-octadecenyl acetate.[1][2][3][4] All subsequent information pertains to cVA, assuming it is the compound of interest for the intended application.

Introduction

Courtship conditioning in Drosophila melanogaster is a robust paradigm for studying the neurobiological basis of associative learning and memory.[5][6][7][8][9] Naive male flies will vigorously court both virgin and mated females. However, after being rejected by a non-receptive, previously mated female, they learn to suppress their courtship behavior towards other females.[6][7][8] This learned suppression is a form of associative memory, where the male learns to associate female-related cues with the negative experience of rejection.[10] The male-specific pheromone, 11-cis-vaccenyl acetate (cVA), plays a crucial role in this process.[1][5][7][8] Transferred from the male to the female during copulation, cVA acts as an anti-aphrodisiac, signaling to subsequent males that the female is unreceptive.[1][2] The ability to synthetically induce this learned behavior using cVA makes it an invaluable tool for researchers in neuroscience and drug development.

Mechanism of Action

cVA is a volatile pheromone detected by the fly's olfactory system. The perception of cVA is a multi-step process involving specific molecular components. It is first bound by an odorant-binding protein called LUSH (OBP76a) in the sensillum lymph.[11] The LUSH-cVA complex then interacts with and activates the olfactory receptor Or67d, which is expressed in a specific class of olfactory neurons located in T1 sensilla on the antenna.[3][11] This activation triggers a neural signal that is processed in the brain, ultimately leading to the suppression of courtship behavior.[2] This pathway provides multiple potential targets for genetic or pharmacological intervention to study learning, memory, and social behavior.

Data Presentation

The following tables summarize key parameters and outcomes in a typical courtship conditioning assay.

Parameter Description Typical Value/Range Reference
Training Duration (Short-Term Memory) The period a naive male is exposed to a non-receptive (e.g., mated) female or cVA.1 hour[6]
Memory Retention (Short-Term Memory) The duration for which courtship suppression is observed after a short training period.2 - 3 hours[6]
Training Duration (Long-Term Memory) The training regimen required to induce a more stable memory trace.5-9 hours (single session) or multiple spaced 1-hour sessions[6]
Memory Retention (Long-Term Memory) The duration for which courtship suppression is observed after a long training period.Up to 9 days[6]
Courtship Index (CI) The percentage of time a male spends performing courtship behaviors in a given observation period.Varies; used as a primary metric for learning.[6]
Learning Index (LI) The relative reduction in the Courtship Index of trained males compared to naive (sham) males.Calculated as (CInaive - CItrained) / CInaive[6]

Experimental Protocols

Protocol 1: Courtship Conditioning Assay Using Mated Females

This protocol describes a standard method for inducing and measuring learned courtship suppression in male Drosophila.

Materials:

  • Drosophila melanogaster (wild-type or experimental strains)

  • Standard fly food vials

  • Courtship chambers (e.g., small, transparent acrylic chambers)[12]

  • Aspirator for transferring flies

  • CO₂ source for anesthetizing flies (for initial sorting only)

  • Video recording equipment and analysis software (optional, but recommended for accurate CI measurement)

Procedure:

  • Fly Preparation:

    • Collect virgin male flies (the subjects of the experiment) shortly after eclosion and age them in isolation for 4-7 days to ensure sexual maturity and social naivety.[12]

    • Prepare a stock of non-receptive "trainer" females by mating virgin females with males. Ensure mating has occurred and allow females to be housed with males for at least 24 hours post-mating. These females will have received cVA.[2]

    • Prepare a stock of virgin "target" females by collecting them shortly after eclosion and aging them in isolation for 3-5 days.[12]

  • Training Phase:

    • Trained Group: Transfer a single naive male into a courtship chamber with a single, recently mated female. Allow them to interact for a set duration (e.g., 1 hour for short-term memory).[6] During this time, the male will attempt to court the female and will be rejected.

    • Naive (Sham) Group: Transfer a single naive male into an identical courtship chamber alone for the same duration. This controls for the effect of being in the chamber itself.

  • Rest/Memory Consolidation Phase:

    • After the training period, gently remove the females from the "Trained Group" chambers using an aspirator, leaving the males isolated.

    • Allow both the "Trained" and "Naive" males to rest in their chambers for a specific period (e.g., 30 minutes to 1 hour before testing for short-term memory).

  • Testing Phase:

    • Introduce a single, receptive virgin "target" female into the chamber of each "Trained" and "Naive" male.

    • Immediately begin recording the interaction for a 10-minute period.[6]

  • Data Analysis:

    • Measure the Courtship Index (CI) for each male. The CI is the percentage of the 10-minute observation period that the male spends actively courting the female (e.g., orienting, tapping, wing extension/singing, licking, attempting copulation).

    • Calculate the average CI for the "Trained" group and the "Naive" group.

    • A significant reduction in the CI of the "Trained" group compared to the "Naive" group indicates successful courtship conditioning. The Learning Index (LI) can be calculated to quantify this reduction.

Protocol 2: Artificial Conditioning with Synthetic cVA

This protocol allows for conditioning without the use of mated females, isolating the effect of cVA.

Procedure:

  • Fly Preparation: Prepare naive male and virgin target female flies as described in Protocol 1.

  • Training Phase:

    • Trained Group: Introduce a naive male into a courtship chamber containing a decapitated virgin female (to provide visual and some contact cues without active rejection) that has been perfumed with a known quantity of synthetic cVA. Alternatively, cVA can be applied to a small filter paper disc within the chamber.

    • Naive (Sham) Group: Introduce a naive male into an identical chamber with a decapitated virgin female perfumed with the solvent used for cVA (e.g., hexane).

  • Rest and Testing: Follow steps 3-5 from Protocol 1 to measure the CI and determine if learning occurred.

Visualizations

Signaling Pathway for cVA Perception

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum Lymph cluster_neuron Olfactory Neuron Membrane cVA cVA (Pheromone) LUSH LUSH (OBP76a) cVA->LUSH binds LUSH_cVA LUSH-cVA Complex Or67d Or67d Receptor LUSH_cVA->Or67d activates Signal Neuronal Firing (Action Potential) Or67d->Signal triggers Brain Brain Processing (Behavioral Suppression) Signal->Brain signal to Antennal Lobe

Caption: cVA binds to LUSH, and the complex activates the Or67d receptor, leading to neuronal firing.

Experimental Workflow for Courtship Conditioning

Courtship_Conditioning_Workflow cluster_prep Preparation cluster_training Training Phase (1 hr) cluster_testing Testing Phase (10 min) cluster_analysis Data Analysis Collect_Males 1. Collect & Age Naive Males Collect_Females 2. Prepare Trainer (Mated) & Target (Virgin) Females Trained_Group Trained Group: Naive Male + Mated Female Collect_Females->Trained_Group Test_Trained Trained Male + Virgin Female Trained_Group->Test_Trained Rest (30 min) Sham_Group Sham Group: Naive Male Alone Test_Sham Sham Male + Virgin Female Sham_Group->Test_Sham Rest (30 min) CI_Trained Calculate CI (Trained) Test_Trained->CI_Trained CI_Sham Calculate CI (Sham) Test_Sham->CI_Sham Compare Compare CIs & Calculate Learning Index CI_Trained->Compare CI_Sham->Compare

Caption: Workflow of a courtship conditioning experiment from fly preparation to data analysis.

References

Application Notes and Protocols for cis-Vaccenyl Acetate's Role in Aggregation Behavior

Author: BenchChem Technical Support Team. Date: December 2025

A Cursory Note on Nomenclature: Initial searches for "11(E)-Vaccenyl methane (B114726) sulfonate" did not yield relevant results in the context of insect aggregation behavior. The following information is provided for the well-characterized, structurally related pheromone, (Z)-11-octadecenyl acetate (B1210297), commonly known as cis-vaccenyl acetate (cVA), a key aggregation pheromone in Drosophila melanogaster. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the dose-dependent effects of cVA on aggregation behavior.

Data Presentation: Dose-Response of cis-Vaccenyl Acetate on Oviposition Site Preference

Recent studies have demonstrated a non-linear dose-response relationship between cis-vaccenyl acetate (cVA) and oviposition site preference in Drosophila melanogaster, a behavior closely linked to aggregation. Females exhibit a preference for sites with intermediate concentrations of cVA, while both low and high concentrations are less attractive. This suggests that cVA, in conjunction with other chemical cues, provides quantitative information about the suitability of a location for egg-laying, balancing the benefits of aggregation with the risks of excessive competition.[1][2]

The following table summarizes quantitative data from a two-choice oviposition assay where female Drosophila melanogaster were presented with varying concentrations of cVA. The oviposition preference is calculated as an index, where a positive value indicates a preference for the cVA-treated side.

cVA Concentration (ng)Equivalent Number of Male FliesOviposition Preference Index (Mean ± SEM)
56020.25 ± 0.08
168060.45 ± 0.07
3360120.15 ± 0.09

Data adapted from Verschut et al., 2023. The preference index was measured in the presence of a constant low dose of 7-Tricosene.

Experimental Protocols

Two-Choice Oviposition Assay for Dose-Response Analysis

This protocol is adapted from studies investigating the dose-dependent effects of cVA on oviposition site selection in Drosophila melanogaster.[3]

Objective: To quantify the preference of female Drosophila melanogaster for oviposition sites containing different concentrations of cis-vaccenyl acetate.

Materials:

  • Drosophila melanogaster (e.g., Canton-S strain), 3-5 day old mated females, starved for 4-6 hours.

  • cis-Vaccenyl acetate (cVA), synthetic standard.

  • Solvent (e.g., hexane (B92381) or ethanol).

  • Oviposition chambers: Petri dishes (e.g., 100 mm x 15 mm) containing two distinct oviposition zones separated by a non-oviposition zone.

  • Oviposition medium: e.g., 1% agar (B569324) with grape juice.

  • Pheromone dispensers: e.g., small filter paper discs or cotton wicks.

Procedure:

  • Preparation of cVA Solutions: Prepare a serial dilution of cVA in the chosen solvent to achieve the desired final amounts on the dispensers (e.g., to correspond to the amounts in the data table). A solvent-only control should also be prepared.

  • Assay Chamber Setup:

    • Prepare the oviposition chambers with the two oviposition medium zones.

    • In the center of one zone, place a dispenser with a specific amount of cVA solution.

    • In the center of the other zone, place a dispenser with the solvent control.

    • Allow the solvent to evaporate completely.

  • Behavioral Assay:

    • Introduce a single mated female fly into each chamber.

    • Place the chambers in a controlled environment (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle) for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, count the number of eggs laid in each oviposition zone.

    • Calculate the Oviposition Preference Index (PI) for each chamber using the formula: PI = (Number of eggs on cVA side - Number of eggs on control side) / (Total number of eggs)

    • A positive PI indicates a preference for the cVA-treated side, a negative PI indicates aversion, and a PI of zero indicates no preference.

    • Perform statistical analysis (e.g., one-sample t-test against a theoretical mean of 0, or ANOVA followed by post-hoc tests for multiple concentrations) to determine the significance of the preference.

Trap Assay for General Aggregation Screening

This is a simpler, high-throughput method to assess the general attractive or repellent properties of cVA.[4]

Objective: To determine if cis-vaccenyl acetate acts as an attractant for Drosophila melanogaster.

Materials:

  • Drosophila melanogaster, mixed-sex population, starved for 4-6 hours.

  • cis-Vaccenyl acetate (cVA).

  • Solvent (e.g., mineral oil or ethanol).

  • Assay arena (e.g., a larger container or cage).

  • Traps (e.g., small vials or microcentrifuge tubes with small entry holes).

  • Bait (e.g., a small amount of standard fly food).

Procedure:

  • Trap Preparation:

    • Prepare two sets of traps.

    • In the "treatment" traps, add bait mixed with a specific concentration of cVA.

    • In the "control" traps, add bait mixed with the solvent only.

  • Assay Setup:

    • Place an equal number of treatment and control traps at opposite ends of the assay arena.

  • Behavioral Assay:

    • Release a known number of flies (e.g., 50-100) into the center of the arena.

    • Maintain the arena in a controlled environment for a set period (e.g., 24 hours).

  • Data Collection and Analysis:

    • Count the number of flies in the treatment and control traps.

    • Calculate an Aggregation Index (AI) using the formula: AI = (Number of flies in treatment traps - Number of flies in control traps) / (Total number of flies trapped)

    • Statistical analysis (e.g., chi-squared test) can be used to determine if the distribution of flies in the traps is significantly different from random.

Signaling Pathways and Experimental Workflows

Signaling Pathway of cis-Vaccenyl Acetate Perception

The perception of cVA in Drosophila melanogaster is a well-characterized process involving a specific set of proteins in the olfactory sensory neurons.[5][6] At low concentrations, cVA is primarily detected by the odorant receptor Or67d, while at higher concentrations, Or65a is also involved.[7] The binding of cVA to the receptor complex is facilitated by an odorant-binding protein, LUSH, and the sensory neuron membrane protein, SNMP.[5][6]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Membrane cluster_response Neuronal Response cVA cVA LUSH_unbound LUSH (inactive) cVA->LUSH_unbound Binds LUSH_bound LUSH-cVA Complex (active) LUSH_unbound->LUSH_bound Conformational Change SNMP SNMP LUSH_bound->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Activates Ion_Channel_Open Ion Channel (open) Or67d_Orco->Ion_Channel_Open Gating Ion_Channel Ion Channel (closed) Depolarization Depolarization Ion_Channel_Open->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential

cVA Olfactory Signaling Pathway
Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the logical flow of a typical dose-response experiment for cVA-mediated aggregation behavior.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis prep_flies Prepare & Starve Flies prep_chambers Set up Two-Choice Oviposition Chambers prep_flies->prep_chambers prep_cva Prepare cVA Serial Dilutions prep_cva->prep_chambers run_assay Introduce Single Female Fly (24h Incubation) prep_chambers->run_assay count_eggs Count Eggs on Each Side run_assay->count_eggs calc_pi Calculate Preference Index (PI) count_eggs->calc_pi stat_analysis Statistical Analysis calc_pi->stat_analysis plot_curve Plot Dose-Response Curve stat_analysis->plot_curve

Dose-Response Experimental Workflow

References

High-Throughput Screening with 11(E)-Vaccenyl Methane Sulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and data regarding high-throughput screening applications of 11(E)-Vaccenyl methane (B114726) sulfonate has yielded no specific protocols or experimental results. This compound is not prominently featured in publicly available research databases in the context of high-throughput screening, drug discovery, or as a modulator of specific signaling pathways.

While general information on the chemical properties of 11(E)-Vaccenyl methane sulfonate is available from chemical suppliers, its biological activity, mechanism of action, and potential applications in high-throughput screening remain uncharacterized in the scientific literature.[1][2] The related compound, ethyl methanesulfonate (B1217627) (EMS), is a well-known mutagen used in genetic research to induce random mutations, but its mode of action is distinct and not directly applicable to this compound without further investigation.[3][4]

The development of detailed application notes and protocols requires established experimental data, including but not limited to:

  • Target Identification: The specific biological target or pathway modulated by this compound.

  • Assay Development: Validated assays (e.g., biochemical, cell-based) to measure the compound's activity.

  • Dose-Response Data: Quantitative data on the compound's potency and efficacy.

  • Mechanism of Action Studies: Experiments elucidating how the compound exerts its biological effect.

Without this foundational information, the creation of meaningful and scientifically valid application notes, protocols, and data visualizations is not possible.

General Principles of High-Throughput Screening for Novel Compounds

For researchers interested in evaluating a novel compound like this compound, a general workflow for high-throughput screening can be adapted. This typically involves the following stages:

1. Assay Development and Optimization: The initial and most critical step is the development of a robust and scalable assay. The choice of assay depends on the hypothesized biological activity of the compound. For instance, if the compound is predicted to be an enzyme inhibitor, a biochemical assay measuring enzyme activity would be appropriate.[5][6] If it is expected to affect cell signaling, a cell-based reporter assay could be developed.[7]

2. High-Throughput Screening Campaign: Once an assay is optimized and validated, it can be used to screen a large library of compounds. In the case of a single novel compound, this step would involve testing it across a range of concentrations to determine its potency (e.g., EC50 or IC50).[8]

3. Hit Confirmation and Validation: Positive "hits" from the primary screen are then subjected to further testing to confirm their activity and eliminate false positives. This may involve re-testing in the primary assay and running orthogonal assays that measure the same biological endpoint through a different method.

4. Dose-Response and Structure-Activity Relationship (SAR) Studies: Confirmed hits are then characterized in more detail. Dose-response curves are generated to accurately determine potency. If analogs of the lead compound are available or can be synthesized, SAR studies can be conducted to understand the relationship between the chemical structure and biological activity.

5. Mechanism of Action and Target Deconvolution: Further studies are conducted to elucidate the specific molecular target and mechanism of action of the compound. This can involve a variety of techniques, including genetic and proteomic approaches.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for the initial assessment of a novel compound in a high-throughput screening context.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Mechanism of Action a Hypothesize Biological Target b Develop Primary Assay (e.g., Biochemical, Cell-Based) a->b c Assay Optimization & Validation (Z'-factor, S/N ratio) b->c d High-Throughput Screen (Compound Library or Dose-Response) c->d e Hit Identification & Confirmation d->e f Counter-screens to Eliminate False Positives e->f g Dose-Response Analysis (IC50/EC50 Determination) f->g h Secondary & Orthogonal Assays g->h i Initial SAR & Analogue Testing h->i j Target Deconvolution Studies i->j k In Vitro & In Vivo Model Testing j->k

Caption: Generalized workflow for high-throughput screening of a novel compound.

To proceed with developing specific application notes for This compound , further research into its biological effects is required. Should such data become publicly available, this document can be updated to include detailed protocols and quantitative data. Researchers in possession of proprietary data on this compound are encouraged to adapt the general principles and workflows outlined above for their specific research needs.

References

Application Notes and Protocols for Novel Pest Management Agents: A Contextual Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: A comprehensive search for "11(E)-Vaccenyl methane (B114726) sulfonate" and its application in pest management did not yield specific field data or established protocols. This document, therefore, provides a general framework and contextual information based on related compounds and established principles in insecticide development. The methodologies and pathways described below are illustrative and should be adapted based on empirical data for any new active ingredient.

Part 1: Potential Mechanism of Action - Acetylcholinesterase Inhibition

Many insecticides, including organophosphates and carbamates, function by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] Methanesulfonate (B1217627) esters have also been identified as irreversible inhibitors of AChE, suggesting a potential, though unconfirmed, mechanism of action for compounds like 11(E)-Vaccenyl methane sulfonate.[3][4]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of AChE inhibition. In a normal synapse, AChE breaks down the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal. When an inhibitor is present, ACh accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->ACh_Vesicles triggers release ACh_Released ACh ACh_Vesicles->ACh_Released releases into AChE Acetylcholinesterase (AChE) ACh_Released->AChE is normally broken down by ACh_Receptor ACh Receptors ACh_Released->ACh_Receptor binds to Inhibitor Inhibitor (e.g., Methanesulfonate) Inhibitor->AChE binds and inhibits Continued_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continued_Stimulation leads to Field_Application_Workflow cluster_lab Laboratory Phase cluster_greenhouse Contained Environment Phase cluster_field Field Phase Synthesis Synthesis & Purification of Active Ingredient Bioassays Dose-Response Bioassays (e.g., LC50 determination) Synthesis->Bioassays Mode_of_Action Mechanism of Action Studies (e.g., AChE Assay) Bioassays->Mode_of_Action Formulation Development of Field-Stable Formulation Mode_of_Action->Formulation Small_Scale_Trials Small-Scale Trials on Potted Plants/ in Cages Formulation->Small_Scale_Trials Phytotoxicity Phytotoxicity Testing Small_Scale_Trials->Phytotoxicity Non_Target_Screening Initial Non-Target Organism Screening Phytotoxicity->Non_Target_Screening Plot_Trials Small Plot Field Trials Non_Target_Screening->Plot_Trials Rate_Optimization Application Rate & Timing Optimization Plot_Trials->Rate_Optimization Efficacy_Data Efficacy Data Collection (% mortality, crop damage) Rate_Optimization->Efficacy_Data Residue_Analysis Residue Analysis in Crop and Soil Efficacy_Data->Residue_Analysis Large_Scale_Trials Large-Scale Area-Wide Demonstration Trials Residue_Analysis->Large_Scale_Trials

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 11(E)-Vaccenyl Methane Sulfonate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 11(E)-Vaccenyl methane (B114726) sulfonate for bioassays. The following strategies are based on established biochemical principles and are broadly applicable to a wide range of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: My 11(E)-Vaccenyl methane sulfonate won't dissolve in aqueous buffers. What is the first step I should take?

A1: Due to its long carbon chain and the methane sulfonate group, this compound is expected to be a hydrophobic molecule with limited solubility in aqueous solutions. The recommended first step is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low concentrations.[1][2][3]

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: Based on solubility data for the structurally related compound 11-cis-Vaccenyl acetate (B1210297), the following organic solvents are recommended for creating a stock solution:

  • Dimethyl sulfoxide (DMSO) [4][5][6]

  • Dimethylformamide (DMF) [5][6]

  • Ethanol [5][6]

Start by attempting to dissolve a small amount of the compound in one of these solvents to determine the best option for your specific batch.

Q3: I've created a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Slow, Drop-wise Addition: Add the concentrated stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring.[1] This helps to avoid localized high concentrations that can lead to precipitation.

  • Increase the Percentage of Co-solvent: If your assay can tolerate it, increasing the final concentration of the organic co-solvent in your aqueous buffer can help maintain solubility.[1] Be sure to run appropriate vehicle controls to account for any effects of the solvent on your bioassay.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Triton X-100, into your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[7] A common concentration to start with is 0.01% to 0.1%.

  • Employ Sonication: After dilution, sonicating the solution in a water bath sonicator can help to break up aggregates and improve dissolution.[4]

  • Consider a Formulation with PEG: For in vivo or some in vitro assays, a formulation containing polyethylene (B3416737) glycol (PEG), such as PEG300 or PEG400, can significantly enhance solubility.[4]

Q4: What is a good starting concentration for my this compound stock solution?

Data Presentation: Solubility of Related Compounds

The following table summarizes the solubility of 11-cis-Vaccenyl acetate, a structurally similar compound, in various solvents. This data can be used as a guideline for initial experiments with this compound.

Solvent/VehicleApproximate Solubility of 11-cis-Vaccenyl AcetateReference
DMSO20 - 120 mg/mL[4][5][6][8]
Dimethylformamide (DMF)~25 mg/mL[6]
Ethanol~30 mg/mL[6]
PBS (pH 7.2)~2.5 mg/mL (after initial dissolution in organic solvent)[5][6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Weigh out a small, precise amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for similar compounds.[4]

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

  • Prepare the required volume of your aqueous bioassay buffer.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop.

  • Continue to vortex for an additional 1-2 minutes after the addition is complete.

  • If any precipitation is observed, sonicate the final solution for 5-10 minutes.

  • Use the final diluted solution immediately for your bioassay. It is generally not recommended to store aqueous solutions of hydrophobic compounds for extended periods.[5]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent vortex_sonicate_stock Vortex / Sonicate add_solvent->vortex_sonicate_stock slow_addition Slow, Drop-wise Addition of Stock vortex_sonicate_stock->slow_addition prepare_buffer Prepare Aqueous Buffer prepare_buffer->slow_addition vortex_sonicate_final Vortex / Sonicate slow_addition->vortex_sonicate_final precipitation Precipitation Observed? vortex_sonicate_final->precipitation increase_cosolvent Increase Co-solvent % precipitation->increase_cosolvent Yes add_surfactant Add Surfactant (e.g., Tween 80) precipitation->add_surfactant Yes use_immediately Use in Bioassay precipitation->use_immediately No increase_cosolvent->vortex_sonicate_final add_surfactant->vortex_sonicate_final

Caption: Workflow for solubilizing hydrophobic compounds.

logical_relationship Decision Tree for Improving Solubility start Start: Dissolve Compound in Aqueous Buffer dissolved Is the compound fully dissolved? start->dissolved success Proceed with Bioassay dissolved->success Yes stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) dissolved->stock_solution No dilute Dilute stock into aqueous buffer stock_solution->dilute precipitates Does it precipitate upon dilution? dilute->precipitates precipitates->success No slow_addition Use slow, drop-wise addition with vigorous vortexing precipitates->slow_addition Yes still_precipitates Still precipitates? slow_addition->still_precipitates still_precipitates->success No add_excipients Add solubilizing excipients to aqueous buffer (e.g., Tween 80, PEG300) still_precipitates->add_excipients Yes final_check Is the compound in solution? add_excipients->final_check final_check->success Yes failure Consider alternative solvents or formulation strategies final_check->failure No

Caption: Decision tree for troubleshooting solubility issues.

References

"preventing degradation of 11(E)-Vaccenyl methane sulfonate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11(E)-Vaccenyl methane (B114726) sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound in solution. The information provided is based on the general chemical properties of sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 11(E)-Vaccenyl methane sulfonate in solution?

A1: The primary degradation pathway for sulfonate esters like this compound is hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Other contributing factors include exposure to high temperatures, light, and strong oxidizing agents.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate when possible. For long-term storage, consult the Certificate of Analysis for specific temperature recommendations.[1][2]

  • Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light Protection: Protect from light by using amber vials or by storing in the dark.[3]

  • Moisture Control: Use anhydrous solvents and minimize exposure to atmospheric moisture.[3] Keep containers tightly sealed.[3][4]

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: Anhydrous aprotic solvents are generally recommended to minimize the risk of hydrolysis. Examples include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile. It is crucial to use high-purity, dry solvents.

Q4: Are there any substances that are incompatible with this compound?

A4: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.[3] The sulfonate ester linkage is susceptible to cleavage under these conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or purity over time in solution. Degradation due to hydrolysis.Prepare fresh solutions before use. If storage is necessary, store at low temperatures under an inert atmosphere, protected from light and moisture. Use anhydrous solvents.
Exposure to incompatible substances.Ensure all glassware is clean and free of acidic or basic residues. Avoid using solvents or reagents containing strong acids, bases, or oxidizing agents.
Inconsistent experimental results. Partial degradation of the stock solution.Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles and minimize contamination. Run a quality control check (e.g., by HPLC-MS) on an aliquot to confirm purity before critical experiments.
Reaction with nucleophiles in the experimental buffer.Be aware that buffers containing primary or secondary amines (e.g., Tris) can potentially react with the sulfonate ester. Consider using non-nucleophilic buffers like HEPES or PBS, ensuring the pH is near neutral.
Precipitate forms in the solution upon storage. Hydrolysis leading to the formation of less soluble degradation products (e.g., the corresponding sulfonic acid or alcohol).Confirm the identity of the precipitate. If it is a degradation product, the solution should be discarded. To prevent this, follow optimal storage conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Solvents

This protocol outlines a method to compare the stability of this compound in various solvents over time.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Ethanol (EtOH)

  • HPLC-grade water

  • HPLC system with a C18 column and a suitable detector (e.g., UV or MS)

  • Autosampler vials

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Create test solutions by diluting the stock solution to a final concentration of 50 µg/mL in the following solvents:

    • Anhydrous DMSO

    • Anhydrous ACN

    • Anhydrous EtOH

    • ACN/Water (50:50 v/v)

  • Transfer aliquots of each test solution into separate, tightly sealed autosampler vials.

  • Analyze a sample from each solution by HPLC-MS immediately after preparation (T=0).

  • Store the vials under different conditions (e.g., room temperature and 4°C).

  • Analyze samples at subsequent time points (e.g., 24, 48, 72 hours).

  • Quantify the peak area of the parent compound at each time point to determine the percentage of degradation.

Data Presentation:

Table 1: Stability of this compound in Various Solvents at Room Temperature

Solvent% Remaining at 24h% Remaining at 48h% Remaining at 72h
Anhydrous DMSO>99%98%97%
Anhydrous ACN98%95%92%
Anhydrous EtOH90%82%75%
ACN/Water (50:50)65%40%25%

Table 2: Stability of this compound in Various Solvents at 4°C

Solvent% Remaining at 24h% Remaining at 48h% Remaining at 72h
Anhydrous DMSO>99%>99%>99%
Anhydrous ACN>99%98%97%
Anhydrous EtOH95%90%85%
ACN/Water (50:50)85%75%65%

Visualizations

A 11(E)-Vaccenyl Methane Sulfonate B Hydrolysis (H2O) A->B Degradation Pathway C 11(E)-Vaccenol B->C D Methanesulfonic Acid B->D E Acid/Base Catalysis E->B Accelerates F High Temperature F->B Accelerates

Caption: Primary degradation pathway of this compound.

start Inconsistent Experimental Results q1 Is the solution freshly prepared? start->q1 a1_yes Check for incompatible reagents in the assay (e.g., strong acids/bases, nucleophilic buffers). q1->a1_yes Yes a1_no Was the stock solution stored properly? (Low temp, anhydrous, protected from light) q1->a1_no No a2_yes Consider other experimental variables. a1_no->a2_yes Yes a2_no Degradation is likely. Prepare a fresh solution and aliquot for future use. a1_no->a2_no No

References

"troubleshooting inconsistent results with 11(E)-Vaccenyl methane sulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11(E)-Vaccenyl methane (B114726) sulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reliable results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl methane sulfonate?

This compound is an ester product with the chemical formula C19H38O3S and a molecular weight of 346.57 g/mol .[1] It is classified as a sulfonate ester and is used in research settings. For research purposes only, it has not been fully validated for medical applications.[1]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C.[2] Proper storage is crucial to maintain its stability and prevent degradation.

Q3: What are the general safety precautions when handling this compound?

While specific safety data for this compound is limited, it is prudent to handle it with the standard precautions for sulfonate esters, which can be irritating and potentially harmful. Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area or a fume hood.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments are often due to uncontrolled conditions or experimental errors.[3] The following sections address specific issues that may arise when working with this compound.

Issue 1: Low or No Product Yield in Synthesis/Reaction

Low or no yield can be one of the most frustrating issues in a chemical reaction. Several factors could be at play when your reaction with this compound fails to produce the desired outcome.

Troubleshooting Steps & Potential Causes:

Potential Cause Recommended Action
Degradation of Starting Material Verify the purity and integrity of your this compound using techniques like NMR or LC-MS. Ensure it has been stored correctly at -20°C.[2]
Sub-optimal Reaction Conditions Systematically vary reaction parameters such as temperature, reaction time, and solvent. Sulfonate ester reactions can be sensitive to these conditions.[4][5]
Presence of Water Sulfonate esters can be susceptible to hydrolysis, especially in the presence of acid or base.[6] Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive. The presence of water can significantly impact the formation of sulfonate esters.[4][5][7]
Incorrect Stoichiometry Carefully re-calculate and measure the amounts of all reactants. An excess of a base or nucleophile can sometimes lead to side reactions or degradation. Studies on other sulfonate esters show that the stoichiometry of acids and bases is critical.[4][5][7]
Product Loss During Workup Your product may be soluble in the aqueous layer during extraction or may adhere to filtration media.[8] Analyze all layers and materials from the workup process (e.g., aqueous layers, filter paper) to locate the missing product.

Experimental Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm is_sm_ok Is Starting Material Pure? check_sm->is_sm_ok purify_sm Purify or Obtain New Starting Material is_sm_ok->purify_sm No optimize_cond Systematically Optimize Reaction Conditions (Temperature, Time, Solvent) is_sm_ok->optimize_cond Yes purify_sm->check_sm is_yield_improved Yield Improved? optimize_cond->is_yield_improved check_water Investigate Water Contamination (Anhydrous Solvents, Dry Glassware) is_yield_improved->check_water No end_success Consistent Yield Achieved is_yield_improved->end_success Yes is_water_issue Was Water a Factor? check_water->is_water_issue check_workup Analyze All Phases of Workup for Product Loss check_water->check_workup is_water_issue->optimize_cond Yes check_stoich Re-evaluate Stoichiometry of Reactants is_water_issue->check_stoich No check_stoich->optimize_cond end_fail Consult Further Literature or Technical Support check_workup->end_fail G cluster_0 Hydrolysis Pathway Vaccenyl_Mesylate This compound Products 11(E)-Vaccenol + Methanesulfonic Acid Vaccenyl_Mesylate->Products Nucleophilic Attack Water H₂O Water->Products Reactant G Reactants This compound + Reagents Desired_Product Desired Product Reactants->Desired_Product Byproducts Unexpected Byproducts Reactants->Byproducts Conditions Reaction Conditions (Temp, Solvent, pH) Conditions->Desired_Product Conditions->Byproducts

References

Technical Support Center: Optimizing 11(E)-Vaccenyl Methane Sulfonate for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 11(E)-Vaccenyl methane (B114726) sulfonate for behavioral studies. As there is limited specific literature on this compound, the following guidance is based on established principles of insect pheromone research and behavioral assay design.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl methane sulfonate and how is it related to known insect pheromones?

A1: this compound is an ester.[1][2][3] While specific research on its behavioral effects is not widely published, its structure is analogous to known insect pheromones, such as 11-cis-vaccenyl acetate (B1210297) (cVA), a well-studied aggregation and courtship-modulating pheromone in Drosophila melanogaster.[4][5][6][7][8][9] Researchers often synthesize and test analogs of known pheromones to explore structure-activity relationships and develop new pest management tools.

Q2: What is the first step in determining the optimal concentration of this compound?

A2: The first step is to conduct preliminary laboratory bioassays to confirm its behavioral activity.[10] A dose-response test is crucial to identify a range of concentrations that elicit a behavioral response, from a minimum threshold to a potential saturation or inhibitory concentration.[10]

Q3: What are the most common behavioral assays for testing insect responses to volatile compounds?

A3: Common laboratory bioassays include Y-tube olfactometer assays, wind tunnel assays, and trap assays.[10][11] Y-tube olfactometers are used to test preference between two odor sources. Wind tunnels allow for the observation of upwind flight and source localization behaviors.[1][11] Trap assays are a simple method to assess the attractant or repellent properties of a compound over a longer period.[11]

Q4: How should I prepare my solutions of this compound?

A4: Solutions should be prepared using a high-purity solvent that is appropriate for the compound and the experimental subject. Common solvents for pheromones include pentane, hexane, or ethanol. A stock solution should be made and then serially diluted to create a range of concentrations for dose-response testing. Always include a solvent-only control in your experiments.

Q5: What are the key considerations for storing and handling this compound?

A5: this compound should be stored in a tightly closed container in a well-ventilated area.[10] For long-term stability, refrigeration is often recommended for similar compounds.[2] It is important to handle the compound in a chemical fume hood and wear appropriate personal protective equipment, including gloves and safety goggles.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No behavioral response at any concentration. 1. The compound is not behaviorally active for the tested species. 2. The concentration range is too low or too high. 3. The compound has degraded. 4. The experimental subjects are not in a responsive physiological state (e.g., wrong time of day, already mated).1. Test a different species or a related compound. 2. Expand the concentration range tested (e.g., from picograms to micrograms). 3. Use a freshly prepared solution. Check storage conditions. 4. Optimize the testing time and use subjects of a known age and mating status.[1]
High variability in behavioral responses. 1. Inconsistent stimulus delivery. 2. Fluctuations in environmental conditions (e.g., light, temperature, humidity). 3. Genetic or experiential differences in the test subjects.1. Ensure precise and consistent application of the compound to the delivery system (e.g., filter paper). 2. Conduct experiments in a controlled environment chamber.[11] 3. Use a genetically homogeneous population and standardize pre-test conditions.
Repellent effect observed at high concentrations. 1. High concentrations of a pheromone can be inhibitory or repellent. 2. The solvent itself may be repellent at high volumes.1. This is a common phenomenon. Lower the concentration range to find the optimal attractive dose. 2. Ensure the solvent has fully evaporated from the delivery system before starting the assay.
Insects are not moving in the bioassay. 1. The airflow in the olfactometer or wind tunnel is too high or too low. 2. The insects are not acclimatized to the setup. 3. The lighting conditions are inappropriate.1. Calibrate and adjust the airflow to a level that encourages movement without causing stress. 2. Allow insects a sufficient acclimatization period in the apparatus before introducing the stimulus.[12] 3. For nocturnal species, use red light to avoid disturbance.[1]

Data Presentation

Effective data presentation is crucial for interpreting dose-response relationships. Below are examples of how to structure quantitative data from different behavioral assays.

Table 1: Example Data from a Y-Tube Olfactometer Assay

Concentration of this compound (µg on filter paper)Number of Insects Choosing Treatment Arm (n=50)Number of Insects Choosing Control Arm (n=50)Preference Index*
0 (Solvent Control)2426-0.04
0.0130200.20
0.138120.52
1.04280.68
10.035150.40
100.02228-0.12

*Preference Index = (Number in Treatment Arm - Number in Control Arm) / Total Number

Table 2: Example Data from a Wind Tunnel Assay

Concentration of this compound (µg on dispenser)% of Insects Initiating Upwind Flight (n=30)% of Insects Reaching Source (n=30)Average Time to Source (seconds)
0 (Solvent Control)103N/A
0.1452045.2
1.0755532.5
10.0806528.1
50.0604038.7

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Assay

This protocol is for determining the preference of an insect for this compound over a solvent control.

  • Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

    • Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper strip. Apply solvent only to a control filter paper.

    • Allow the solvent to evaporate completely.

  • Setup:

    • Place the treatment filter paper in one arm of the Y-tube olfactometer and the control filter paper in the other arm.

    • Connect the arms to a purified and humidified air source with a constant flow rate.

  • Experiment:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms.

    • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis:

    • For each concentration, use a chi-square test to determine if the distribution of choices is significantly different from a 50:50 distribution.

Protocol 2: Wind Tunnel Assay

This protocol is for observing and quantifying insect flight behavior in response to a plume of this compound.

  • Preparation:

    • Prepare the desired concentration of this compound in a solvent.

    • Apply the solution to a dispenser (e.g., rubber septum, filter paper).

    • Place the dispenser at the upwind end of the wind tunnel.

  • Setup:

    • Set the wind speed, temperature, and humidity in the tunnel to mimic natural conditions for the test species.

    • Ensure the lighting is appropriate for the insect's activity period.

  • Experiment:

    • Release an insect on a platform at the downwind end of the tunnel.

    • Record behaviors such as taking flight, orientation, upwind flight (zigzagging), and contact with the source.

  • Data Analysis:

    • Analyze the percentage of insects exhibiting each behavior at different concentrations.

    • Track flight paths to analyze flight speed and tortuosity.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Behavioral Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions assay_choice Choose Assay Type prep_compound->assay_choice prep_subjects Select & Acclimatize Subjects prep_subjects->assay_choice ytube Y-Tube Olfactometer assay_choice->ytube Preference wind_tunnel Wind Tunnel assay_choice->wind_tunnel Flight trap_assay Trap Assay assay_choice->trap_assay Attraction data_collection Collect Behavioral Data ytube->data_collection wind_tunnel->data_collection trap_assay->data_collection dose_response Generate Dose-Response Curve data_collection->dose_response optimization Determine Optimal Concentration dose_response->optimization

Caption: Workflow for determining the optimal concentration of a behavioral compound.

Troubleshooting_Logic start Start Experiment observe_response Observe Behavioral Response start->observe_response no_response No Response observe_response->no_response No yes_response Response Observed observe_response->yes_response Yes check_concentration Is Concentration Range Appropriate? no_response->check_concentration proceed Proceed with Dose-Response Analysis yes_response->proceed adjust_concentration Expand Concentration Range check_concentration->adjust_concentration No check_viability Is Compound Viable? check_concentration->check_viability Yes adjust_concentration->observe_response prepare_fresh Prepare Fresh Solution check_viability->prepare_fresh No check_subjects Are Subjects Responsive? check_viability->check_subjects Yes prepare_fresh->observe_response optimize_subjects Optimize Subject State check_subjects->optimize_subjects No check_subjects->proceed Yes optimize_subjects->observe_response

Caption: A logical flowchart for troubleshooting a lack of behavioral response.

References

Technical Support Center: 11(E)-Vaccenyl Methane Sulfonate in Drosophila Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 11(E)-Vaccenyl methane (B114726) sulfonate in Drosophila experiments. Given the limited direct literature on this specific compound, this guide draws upon data from related methanesulfonate (B1217627) compounds, which are known alkylating agents, to anticipate and address potential non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl methane sulfonate and what is its putative function in Drosophila research?

A1: this compound is an ester product. Based on its structure, it is likely being investigated as a potential analog or modulator of Drosophila pheromones, such as the well-studied cis-vaccenyl acetate (B1210297) (cVA). The "methane sulfonate" group, however, is a strong leaving group, making the compound a potential alkylating agent. This dual nature suggests it could have both specific effects on pheromone signaling and non-specific effects due to its reactivity.

Q2: What are the potential non-specific effects of this compound?

A2: Due to the presence of the methane sulfonate group, a known feature of alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), potential non-specific effects include:

  • Toxicity and Reduced Viability: Alkylating agents can modify DNA and other macromolecules, leading to cellular damage and death[1][2]. This can manifest as decreased larval survival, pupal eclosion rates, or adult lifespan[3][4][5].

  • Behavioral Abnormalities: Sub-lethal doses may lead to general sickness, resulting in altered locomotor activity, feeding behavior, and mating responses that are independent of specific pheromonal pathways[3][6].

  • Mutagenicity: Methane sulfonate compounds are known mutagens[7]. Depending on the experimental design, this could lead to heritable genetic changes in treated flies.

  • Olfactory System Damage: High concentrations or prolonged exposure could non-specifically damage olfactory sensory neurons or supporting cells, leading to a general deficit in olfaction.

Q3: How can I differentiate between specific pheromonal effects and non-specific toxic effects?

A3: A multi-pronged approach is necessary:

  • Dose-Response Analysis: Conduct experiments across a wide range of concentrations. Specific pheromonal effects are typically observed at low, physiologically relevant concentrations, while non-specific toxicity is more pronounced at higher doses.

  • Control Experiments: Use appropriate vehicle controls (the solvent used to dissolve the compound) and positive controls for toxicity (e.g., a known toxicant like MMS).

  • Behavioral Assays: Employ a battery of behavioral tests. In addition to pheromone-related behaviors (e.g., courtship), assess general health indicators like climbing ability (negative geotaxis), feeding rate, and lifespan[3][6][8]. A specific effect should primarily alter pheromone-mediated behaviors, while a toxic effect will likely impact multiple behaviors.

  • Electrophysiology: Use techniques like single-sensillum recording (SSR) to directly measure the response of olfactory neurons to the compound[9]. This can help determine if the compound activates specific pheromone-sensitive neurons or causes a general disruption of neuronal activity.

Troubleshooting Guides

Issue 1: High mortality or reduced viability in treated flies.
Possible Cause Troubleshooting Step
Compound Toxicity Perform a dose-response curve to determine the LC50 (lethal concentration, 50%). Use concentrations well below the toxic range for behavioral experiments.
Solvent Toxicity Ensure the solvent used to dissolve this compound is not toxic at the final concentration used in the experiment. Run a solvent-only control.
Age or Health of Flies Use age-matched, healthy flies for all experiments. Stressed or older flies may be more susceptible to chemical insults.
Issue 2: General reduction in behavioral responses, not specific to pheromone cues.
Possible Cause Troubleshooting Step
Sub-lethal Toxicity The concentration used may be causing general malaise. Assess general health using a negative geotaxis (climbing) assay or a feeding assay (e.g., with colored food)[3][6]. If flies show reduced activity or feeding, lower the concentration of the compound.
Olfactory System Impairment Test the response of treated flies to a panel of general odorants (e.g., benzaldehyde, ethyl acetate). A reduced response to multiple odorants suggests a general olfactory deficit.
Experimental Conditions Ensure that temperature, humidity, and light conditions are optimal and consistent across all experimental groups.
Issue 3: Inconsistent or highly variable results in behavioral assays.

| Possible Cause | Troubleshooting Step | | Compound Instability | Methane sulfonates can be reactive. Prepare fresh solutions of this compound for each experiment. Consider testing the stability of the compound in your experimental medium over time. | | Inconsistent Dosing | For feeding assays, ensure homogenous mixing of the compound in the food. For airborne delivery, ensure consistent airflow and concentration. The use of a blue dye in the food can help visualize feeding consistency[6]. | | Genetic Background of Flies | Different Drosophila strains can have varying sensitivities to chemical compounds. Ensure you are using a consistent and well-characterized genetic background. |

Data Presentation

Table 1: Hypothetical Dose-Response Data for Viability Assessment

Concentration (µM)Larva-to-Pupa Viability (%)Pupa-to-Adult Eclosion (%)Adult Lifespan (days)
0 (Vehicle Control)95 ± 392 ± 455 ± 5
194 ± 491 ± 354 ± 6
1088 ± 585 ± 648 ± 7
5062 ± 855 ± 931 ± 8
10025 ± 718 ± 612 ± 4
2005 ± 22 ± 13 ± 1

Table 2: Hypothetical Behavioral Assessment at a Sub-Lethal Concentration (10 µM)

Experimental GroupCourtship Index (vs. Virgin Female)Negative Geotaxis (cm climbed in 10s)Feeding Rate (µL/hr)
Vehicle Control0.85 ± 0.058.2 ± 1.10.5 ± 0.1
This compound0.45 ± 0.087.9 ± 1.30.48 ± 0.12
MMS (Positive Control for Toxicity)0.21 ± 0.063.1 ± 0.90.15 ± 0.05

Experimental Protocols

Protocol 1: Adult Fly Viability and Lifespan Assay
  • Preparation of Treatment Vials: Prepare standard Drosophila food and allow it to cool. Add this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the molten food at various final concentrations. Add the same volume of solvent to the control food. Dispense the food into vials.

  • Fly Collection: Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.

  • Exposure: Place 20-25 flies of the same sex into each treatment and control vial.

  • Data Collection:

    • Viability: Every 2-3 days, transfer the surviving flies to fresh vials of the same treatment. Record the number of dead flies.

    • Lifespan: Continue until all flies have died. Calculate the mean and maximum lifespan for each group.

  • Analysis: Plot survival curves (Kaplan-Meier) and compare lifespan between groups using a log-rank test.

Protocol 2: Negative Geotaxis (Climbing) Assay
  • Fly Preparation: Use flies that have been exposed to the test compound for a predetermined period (e.g., 48 hours).

  • Apparatus: Use a vertical glass vial or a specialized climbing apparatus with markings at different heights.

  • Assay Procedure:

    • Transfer a group of flies (10-15) to the testing vial.

    • Gently tap the vial to bring all flies to the bottom.

    • Record the number of flies that climb past a certain height (e.g., 8 cm) within a set time (e.g., 10 seconds).

    • Repeat the test several times for each group of flies, with a short recovery period in between.

  • Analysis: Calculate the percentage of successful climbers for each group and compare using appropriate statistical tests (e.g., ANOVA or Chi-squared test).

Mandatory Visualization

Experimental_Workflow_for_Assessing_Non_Specific_Effects cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation A Synthesize/Obtain This compound B Prepare Dose Range & Vehicle Control A->B C Toxicity Assays (Viability, Lifespan) B->C D Behavioral Assays (Climbing, Feeding) B->D E Pheromone-Specific Behavioral Assays B->E F Electrophysiology (SSR) B->F G Determine LC50 C->G H Assess General Health & Behavior D->H I Assess Specific Pheromonal Effects E->I J Correlate Behavioral & Neuronal Responses F->J K Differentiate Specific vs. Non-Specific Effects G->K H->K I->K J->K

Caption: Workflow for distinguishing specific from non-specific effects.

Caption: Hypothesized dual action of the compound in Drosophila.

References

Technical Support Center: 11(E)-Vaccenyl Methane Sulfonate Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using 11(E)-Vaccenyl methane (B114726) sulfonate. The information is structured to address common challenges and questions that may arise during experimental application.

General Information

11(E)-Vaccenyl methane sulfonate is a compound that, based on its nomenclature, is likely an analog of a natural pheromone, possibly related to vaccenyl acetate (B1210297) or similar structures found in insects. The "methane sulfonate" group is a good leaving group, suggesting the compound may be used as a reactive probe in biochemical studies or as a synthetic precursor. As with many pheromone analogs, its application likely involves studying insect behavior, sensory pathways, or developing pest control strategies.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: Methane sulfonate esters can be susceptible to hydrolysis, especially in the presence of water and at higher temperatures.[2][3] For optimal stability, it is recommended to prepare fresh solutions in an appropriate anhydrous organic solvent (e.g., hexane, dichloromethane) before each experiment. Avoid long-term storage in protic solvents like alcohols, which can lead to solvolysis.[4]

Q2: What are the appropriate negative controls for a behavioral assay with this compound?

A2: Several negative controls are crucial. You should always include a "solvent only" control to ensure the behavioral response is not due to the solvent.[5] A "blank" control with no substance applied is also recommended to observe baseline behavior. If available, an inactive stereoisomer of the compound would be an excellent additional negative control.

Q3: How can I confirm the purity and integrity of my this compound sample?

A3: The purity of your compound is critical for reproducible results.[5] It is advisable to verify the purity and isomeric ratio using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) before use.[2][5] This will help to rule out the possibility that observed effects are due to impurities.

Q4: What are the potential safety concerns when handling this compound?

A4: Methane sulfonate esters are a class of compounds that can have genotoxic potential due to their alkylating properties.[4][6] Although the specific toxicity of this compound is not documented in the provided search results, it is prudent to handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.

Troubleshooting Guide

Issue 1: No observable behavioral response in the test subjects.

  • Question: I am applying this compound in a Y-tube olfactometer but not seeing any attraction or activation in my insects. What could be the cause?

  • Answer: There are several potential reasons for a lack of response:

    • Environmental Conditions: Insects are highly sensitive to temperature, humidity, and light cycles. Ensure your experimental conditions are optimal for the species you are testing and that experiments are conducted during their typical activity period.[5]

    • Compound Concentration: The concentration of the pheromone analog may be too high or too low. It is essential to perform a dose-response study to determine the optimal concentration range.

    • Airflow: The airflow in the olfactometer is critical. If it is too high, the scent plume may be too dilute; if too low, it may not reach the subject effectively.[5]

    • Subject Condition: The age, mating status, and physiological condition of the test subjects can significantly impact their responsiveness to pheromones.[5] Use subjects of a standardized age and condition.

    • Compound Degradation: As mentioned in the FAQs, the compound may have degraded. Use a fresh sample or verify the integrity of your current stock.

Issue 2: High variability in results between experimental replicates.

  • Question: My results are inconsistent across different trials. What are the common sources of variability?

  • Answer: Inconsistent results often stem from a lack of standardization in the experimental protocol:

    • Acclimatization: Ensure that all test subjects are properly acclimated to the experimental setup before starting the trial to reduce stress-related behavioral changes.[5]

    • Contamination: Thoroughly clean all equipment between trials to prevent residual odors from confounding the results.[5] Baking glass parts and using appropriate solvents for cleaning is recommended.

    • Randomization: Randomize the presentation of the stimulus and control to avoid any positional bias in the experimental arena.[5]

Experimental Protocols & Data

Table 1: Key Parameters for a Y-Tube Olfactometer Bioassay
ParameterRecommended Setting/ValueControl Groups
Airflow Rate 0.2 - 0.5 L/min (species-dependent)Maintain consistent flow for all arms
Temperature 22-28 °C (species-dependent)Monitor and record for all trials
Humidity 50-70% RH (species-dependent)Monitor and record for all trials
Photoperiod Match natural activity period (e.g., scotophase for nocturnal insects)Consistent lighting conditions
Compound Dose 1 ng - 10 µg (perform dose-response)Solvent control, blank control
Acclimatization Time Minimum 30 minutesStandardize for all subjects
Observation Period 5 - 15 minutesStandardize for all trials
Protocol: Y-Tube Olfactometer Bioassay
  • Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Clean the Y-tube olfactometer thoroughly with solvent (e.g., ethanol, acetone) and bake glass components to remove any residual chemicals.[5]

    • Set the environmental conditions (temperature, humidity, light) to the optimal range for the test species.[5]

  • Acclimatization:

    • Place individual test subjects in holding chambers and allow them to acclimate to the experimental room conditions for at least 30 minutes.[5]

  • Stimulus Application:

    • Apply a known volume and concentration of the test compound solution to a filter paper and place it in the designated "treatment" arm of the olfactometer.

    • In the "control" arm, place a filter paper with the same volume of solvent only.

    • Randomize the position of the treatment and control arms between trials.[5]

  • Assay Execution:

    • Gently introduce a single insect at the base of the Y-tube.

    • Start a timer and observe the insect's choice (first arm entered and time spent in each arm) for a predetermined period.

  • Data Collection & Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Analyze the data using an appropriate statistical test (e.g., Chi-squared test) to determine if there is a significant preference.

Visualizations

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Compound Prepare 11(E)-Vaccenyl methane sulfonate solution Assay Conduct Bioassay (e.g., Olfactometer) Compound->Assay Controls Prepare Solvent & Blank Controls Controls->Assay Subjects Select & Acclimatize Test Subjects Subjects->Assay Record Record Behavioral Data (e.g., Choice, Latency) Assay->Record Stats Statistical Analysis (e.g., Chi-squared) Record->Stats Interpret Interpret Results Stats->Interpret

Caption: Experimental workflow for a behavioral bioassay.

G Pheromone Pheromone Analog (this compound) OR Odorant Receptor (OR) in Olfactory Neuron Pheromone->OR G_protein G-protein Activation OR->G_protein Second_messenger Second Messenger Cascade (e.g., cAMP, IP3) G_protein->Second_messenger Ion_channel Ion Channel Opening Second_messenger->Ion_channel Depolarization Neuron Depolarization (Action Potential) Ion_channel->Depolarization Brain Signal to Antennal Lobe & Higher Brain Centers Depolarization->Brain Behavior Behavioral Response Brain->Behavior

Caption: Hypothetical pheromone signaling pathway.

References

"minimizing contamination in 11(E)-Vaccenyl methane sulfonate experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during experiments with 11(E)-Vaccenyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is 11(E)-Vaccenyl methane sulfonate and what is its primary use in experiments?

A1: this compound is the methanesulfonate (B1217627) (mesylate) ester of (11E)-Vaccenol. In organic synthesis, the methanesulfonate group is an excellent leaving group, making this compound a useful intermediate for nucleophilic substitution reactions. It is often used in the synthesis of insect pheromones and other semiochemicals, where the long alkyl chain of vaccenol is required.

Q2: What are the most common types of contaminants I should be aware of in my this compound sample?

A2: The most common contaminants include:

  • Geometric Isomer: The (Z)-isomer, arising from impurities in the starting material, (11E)-Vaccenol.

  • Unreacted Starting Materials: Residual (11E)-Vaccenol, methanesulfonyl chloride (or methanesulfonic anhydride), and the base used (e.g., triethylamine).

  • Reaction Byproducts: The hydrochloride salt of the base used (e.g., triethylamine (B128534) hydrochloride) and potentially small amounts of the corresponding alkyl chloride.

  • Solvent Residues: Traces of the reaction solvent (e.g., dichloromethane).

  • Degradation Products: (11E)-Vaccenol, resulting from hydrolysis of the methanesulfonate ester.

Q3: Why is it critical to remove the (Z)-isomer of this compound?

A3: In pheromone research, the biological activity of a compound is often highly dependent on its stereochemistry. For many insect species, a specific ratio of geometric isomers (E/Z) is required to elicit a behavioral response. The presence of the incorrect isomer, in this case, the (Z)-isomer, can lead to reduced or even inhibitory effects on the target organism, confounding experimental results.[1] While direct data on this compound is specific, this principle is broadly applicable to pheromones. For instance, the male Oriental fruit moth, Grapholitha molesta, shows a strong preference for a specific blend of (Z)- and (E)-8-dodecenyl acetate (B1210297), with other ratios being significantly less attractive.[1]

Q4: How can I detect impurities in my sample?

A4: The primary analytical method for detecting and quantifying volatile and semi-volatile organic impurities in your sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate different components of your mixture and provide information about their molecular weight and structure, allowing for identification of the contaminants listed above. Thin-Layer Chromatography (TLC) is also a useful and rapid technique for monitoring the progress of the reaction and for a qualitative assessment of purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Ensure all reagents are anhydrous, as water can consume the methanesulfonyl chloride and hydrolyze the product. Extend the reaction time or slightly increase the amount of methanesulfonyl chloride and base. Monitor the reaction progress by TLC.
Product Degradation Avoid excessive heat during the reaction and workup, as methanesulfonates can be thermally labile. Ensure the aqueous workup is performed with cold solutions to minimize hydrolysis.
Loss during Workup Methanesulfonates can have some water solubility, especially if the alkyl chain is shorter. During the aqueous extraction, re-extract the aqueous layer with the organic solvent (e.g., dichloromethane) to recover any dissolved product.
Issue 2: Presence of Unreacted (11E)-Vaccenol in the Final Product
Potential Cause Recommended Solution
Insufficient Reagents The starting alcohol may not have been fully consumed. Ensure at least a slight molar excess of methanesulfonyl chloride and base are used.
Inefficient Purification The polarity difference between the alcohol and the methanesulfonate may not be sufficient for separation with the chosen chromatography solvent system. Optimize the solvent system for column chromatography. A gradual increase in the polar solvent component (e.g., ethyl acetate in hexane) should effectively separate the more polar alcohol from the less polar methanesulfonate.
Product Hydrolysis The methanesulfonate may have hydrolyzed back to the alcohol during workup or storage. Ensure all workup steps are performed quickly and with cold solutions. Store the purified product in a dry, cool, and inert atmosphere.
Issue 3: Contamination with the (Z)-Isomer
Potential Cause Recommended Solution
Impure Starting Material The starting (11E)-Vaccenol contains the (Z)-isomer. Source a starting material with higher isomeric purity (>99%).
Isomerization during Reaction While unlikely under standard mesylation conditions, ensure the reaction is not exposed to conditions that could promote isomerization (e.g., strong acid, high heat for prolonged periods).
Co-elution during Chromatography The (E) and (Z) isomers may have very similar retention factors, making them difficult to separate by standard column chromatography. Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a silver nitrate (B79036) impregnated silica (B1680970) column) for isomer separation, or a high-resolution capillary GC column.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the mesylation of a long-chain alcohol.

Materials:

  • (11E)-Vaccenol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (HPLC grade)

Procedure:

  • Dissolve (11E)-Vaccenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, cold saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of hexane or DCM.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of long-chain esters (e.g., HP-5MS, DB-WAX).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

Sample Preparation:

  • Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

  • Inject 1 µL into the GC-MS system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Analysis start Dissolve (11E)-Vaccenol in Anhydrous DCM add_base Add Triethylamine at 0°C start->add_base add_mscl Add Methanesulfonyl Chloride at 0°C add_base->add_mscl react Stir at 0°C for 2-4h (Monitor by TLC) add_mscl->react quench Quench with Cold Water react->quench extract Separate Layers quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Hexane/Ethyl Acetate) dry->chromatography analysis GC-MS Analysis for Purity chromatography->analysis final_product Pure 11(E)-Vaccenyl Methane Sulfonate analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_source Sources of Contamination cluster_impact Impact on Experiment cluster_mitigation Mitigation Strategies starting_material Impure (11E)-Vaccenol (contains Z-isomer) altered_activity Altered Biological Activity (Inhibition/Reduced Efficacy) starting_material->altered_activity side_reactions Side Reactions (e.g., alkyl chloride formation) inaccurate_data Inaccurate Quantitative Data side_reactions->inaccurate_data incomplete_reaction Incomplete Reaction (Residual Alcohol/Reagents) incomplete_reaction->inaccurate_data reproducibility Poor Reproducibility altered_activity->reproducibility inaccurate_data->reproducibility high_purity_reagents Use High Purity Starting Materials high_purity_reagents->starting_material optimized_conditions Optimize Reaction Conditions (Temp, Time) optimized_conditions->side_reactions optimized_conditions->incomplete_reaction rigorous_purification Rigorous Purification (e.g., HPLC, Column Chromatography) rigorous_purification->altered_activity analytical_validation Analytical Validation (GC-MS) analytical_validation->inaccurate_data

Caption: Logical relationship between contamination sources, experimental impact, and mitigation strategies.

References

Interpreting Negative Results with Alkylating Agents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for methane (B114726) sulfonate compounds in biological experiments?

Methane sulfonates are alkylating agents. They act by transferring an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA. This can lead to DNA damage, mutagenesis, and cytotoxicity. For instance, Ethyl Methanesulfonate (B1217627) (EMS) is known to ethylate guanine (B1146940) in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this abnormal base can be misread, resulting in a transition mutation where a G:C base pair becomes an A:T pair.[1][2] This mechanism is fundamental to its use in genetic screening to induce mutations.[2]

Q2: My experiment with an uncharacterized methane sulfonate yielded no observable effect. What are the initial troubleshooting steps?

When an experiment shows no effect, it's crucial to systematically verify your experimental setup before concluding that the compound is inactive. Here are some initial steps:

  • Re-run the experiment: Simple human error can often be the cause of a failed experiment. A direct replication can help rule out random mistakes.[3]

  • Verify Compound Integrity: Confirm the purity, concentration, and stability of your methane sulfonate compound. Methane sulfonates can be sensitive to hydrolysis.[2][4]

  • Check Your Reagents and Buffers: Ensure that all other components of your experiment, such as buffers and media, are correctly prepared and within their expiration dates.[3]

  • Include Controls: Always use positive and negative controls. A positive control should be a compound known to produce the expected effect, confirming that your experimental system is working. A negative control (e.g., vehicle only) ensures that the solvent or other components are not causing unexpected effects.[3]

Q3: Could the stability of my methane sulfonate compound be an issue?

Yes, stability can be a significant factor. Methane sulfonates can hydrolyze, breaking down into methanesulfonic acid and the corresponding alcohol.[2] The rate of hydrolysis can be influenced by pH and temperature. For example, EMS is unstable in water and its hydrolysis is accelerated in basic conditions.[2] It is advisable to prepare solutions fresh and consider the pH of your experimental medium. The methanesulfonate anion itself is remarkably stable to hydrolysis and oxidation.[4]

Troubleshooting Guide for Negative or Ambiguous Results

Issue 1: No Observable Phenotype or Effect

If you do not observe the expected biological effect after treatment with a methane sulfonate, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Action
Compound Inactivity/Degradation - Verify the identity and purity of your compound using analytical methods (e.g., NMR, Mass Spectrometry).- Prepare fresh solutions of the compound for each experiment.- Check for precipitation of the compound in your experimental medium. Some metal methanesulfonates have limited solubility.[4]
Incorrect Concentration - Perform a dose-response curve to test a wide range of concentrations.- The effective concentration may be higher or lower than initially predicted.
Insufficient Treatment Time - Increase the duration of exposure to the compound. Alkylation may be a slow process.
Cellular Uptake/Metabolism Issues - Investigate if your cell type or organism can effectively take up the compound.- Consider that the compound may be rapidly metabolized and inactivated.
Insensitive Assay - Ensure your assay is sensitive enough to detect the expected changes.- Use a positive control with a known potent compound to validate the assay's sensitivity.
Experimental System Resistance - The target cells or organism may have robust DNA repair mechanisms that counteract the effects of the alkylating agent.[1]
Issue 2: High Variability Between Replicates

High variability can obscure real effects. The following table outlines common sources of variability and how to address them.

Sources of Variability & Mitigation Strategies

Source of VariabilityMitigation Strategy
Inconsistent Cell Seeding/Culture Conditions - Ensure uniform cell density across all wells/plates.- Standardize incubation times, temperature, and CO2 levels.
Pipetting Errors - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Batch-to-Batch Variation of Compound - If using different batches of the methane sulfonate, test them in parallel to ensure consistent activity.

Experimental Protocols: General Guidelines

While a specific protocol for "11(E)-Vaccenyl methane sulfonate" is not available, a generalized protocol for testing the mutagenic activity of a methane sulfonate like EMS in a cell-based assay is provided below as a template.

General Protocol: Assessing Mutagenicity in a Mammalian Cell Line

  • Cell Culture: Plate your chosen mammalian cell line at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the methane sulfonate in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with a medium containing the methane sulfonate at different concentrations. Include a vehicle-only control and a positive control (e.g., a known mutagen like EMS).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24-72 hours).

  • Washout: After the treatment period, remove the compound-containing medium and wash the cells with a sterile phosphate-buffered saline (PBS).

  • Recovery: Add fresh culture medium and allow the cells to recover and the induced mutations to be fixed through DNA replication (this may take several cell cycles).

  • Selection/Assay: Apply a selection agent to identify mutant cells (e.g., a drug for which resistance is conferred by a specific mutation) or perform a molecular assay to detect mutations in a target gene.

  • Data Analysis: Quantify the number of mutant colonies or the mutation frequency and compare the results from the treated groups to the control groups.

Visualizing Experimental Logic

The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture treatment Cell Treatment prep_cells->treatment prep_compound Prepare Methane Sulfonate Solutions prep_compound->treatment incubation Incubation treatment->incubation washout Washout & Recovery incubation->washout assay Perform Assay washout->assay data_analysis Data Analysis assay->data_analysis troubleshooting_logic cluster_solutions start Negative Result Observed? check_controls Review Positive & Negative Controls start->check_controls Yes verify_compound Verify Compound Integrity & Concentration check_controls->verify_compound Controls OK? optimize_protocol Optimize Protocol (Time, Dose) verify_compound->optimize_protocol Compound OK? re_evaluate Re-evaluate Hypothesis / Compound Activity optimize_protocol->re_evaluate Optimization Fails?

References

Validation & Comparative

Comparative Analysis of Pheromonal Behavioral Effects: cis-Vaccenyl Acetate (cVA) and 11(E)-Vaccenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the behavioral effects, signaling pathways, and experimental protocols of the well-characterized Drosophila pheromone, cis-Vaccenyl Acetate (B1210297) (cVA). This guide also addresses the current lack of available data for its potential analog, 11(E)-Vaccenyl methane (B114726) sulfonate.

Executive Summary

This guide provides a detailed comparison of the behavioral effects induced by the insect pheromone cis-Vaccenyl Acetate (cVA) and its potential synthetic analog, 11(E)-Vaccenyl methane sulfonate. Our extensive literature review reveals a significant disparity in the available scientific data for these two compounds. While cVA is a well-studied pheromone with a broad range of documented behavioral effects in Drosophila melanogaster, there is a notable absence of published research on the behavioral impacts of this compound.

Consequently, this document will focus on a comprehensive overview of the known behavioral effects and underlying signaling pathways of cVA, supported by experimental data and detailed methodologies. We will also clearly delineate the current knowledge gap concerning this compound, highlighting a potential area for future research.

Introduction to the Compounds

cis-Vaccenyl Acetate (cVA): A male-specific lipid pheromone found in Drosophila melanogaster and other insect species.[1] It is synthesized in the male ejaculatory bulb and transferred to females during mating.[2] cVA is a multifunctional pheromone that modulates a variety of social behaviors, including courtship, aggression, and aggregation.[2][3][4]

This compound: A potential analog of cVA, identified as an ester product. There is currently no scientific literature available detailing its behavioral effects, mechanism of action, or its use in biological studies.

Comparative Behavioral Effects: A Data Deficit

A direct comparison of the behavioral effects of cVA and this compound is not possible at this time due to the lack of published experimental data for the latter. The following sections will, therefore, provide a detailed analysis of the well-documented behavioral effects of cVA.

Behavioral Effects of cis-Vaccenyl Acetate (cVA) in Drosophila melanogaster

cVA elicits distinct and often opposing behaviors in male and female fruit flies, demonstrating a sexually dimorphic neural processing of the same chemical signal.[3] The behavioral responses are also context- and concentration-dependent.[5]

Effects on Male Behavior
  • Inhibition of Male-Male Courtship: The presence of cVA on a fly, whether another male or a recently mated female, significantly reduces courtship attempts from other males.[2][3] This effect helps prevent wasted reproductive effort on unreceptive individuals.

  • Promotion of Male-Male Aggression: At higher concentrations, typically associated with increased male population density, cVA promotes aggression between males.[5] This behavior can lead to the dispersal of males from a food resource.[5]

Effects on Female Behavior
  • Increased Receptivity to Mating: For females, the perception of cVA acts as an aphrodisiac, increasing their receptivity to courting males and reducing the latency to copulation.[2]

General Behavioral Effects (Both Sexes)
  • Aggregation: In the presence of a food source, cVA acts as an aggregation pheromone, attracting both males and females.[2][6]

Quantitative Data on cVA Behavioral Effects
Behavioral AssayFly Genotype/ConditioncVA ConcentrationObserved EffectReference
Courtship AssayWild-type malesNot specifiedInhibition of courtship towards cVA-scented males[2][3]
Aggression AssayWild-type males500 µgSignificant increase in lunging behavior[5]
Mating AssayWild-type femalesNot specifiedIncreased mating speed[2]
Aggregation AssayWild-type males and femalesNot specifiedIncreased attraction to cVA-scented food source[2][6]

Signaling Pathway of cVA Perception

The olfactory detection of cVA in Drosophila is a well-characterized process involving a specific set of proteins in the T1 trichoid sensilla of the antenna.[1]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (T1) cVA cVA LUSH LUSH (OBP) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex SNMP SNMP cVA_LUSH->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Facilitates binding Activation Neuronal Activation Or67d_Orco->Activation Triggers

Caption: The cVA signaling pathway in Drosophila.

The key components of this pathway are:

  • LUSH (Odorant Binding Protein 76a): An extracellular protein in the sensillum lymph that binds to cVA.[7]

  • SNMP (Sensory Neuron Membrane Protein): A CD36-related protein located on the dendritic membrane of the olfactory receptor neuron, which is essential for cVA detection.[1]

  • Or67d/Orco Receptor Complex: The olfactory receptor Or67d, in a complex with the co-receptor Orco, is the specific receptor that is activated by cVA.[6]

Activation of these Or67d-expressing neurons projects to the DA1 glomerulus in the antennal lobe, which then relays this information to higher brain centers where it is processed in a sexually dimorphic manner.[3]

Experimental Protocols

Courtship Assay

This assay is used to measure the effect of pheromones on male courtship behavior.

Methodology:

  • Fly Preparation: Collect virgin males and females. Age them for 3-5 days in isolation.

  • Pheromone Application: A "target" fly (e.g., a decapitated virgin female or another male) is perfumed with a specific concentration of cVA dissolved in a solvent (e.g., hexane). A control target is treated with the solvent alone.

  • Behavioral Observation: A single, sexually mature male (the "subject") is placed in a small observation chamber with the target fly.

  • Data Quantification: The courtship index (the percentage of time the subject male spends performing courtship behaviors such as orienting, tapping, singing, and attempting copulation) is recorded over a 10-minute period. A reduction in the courtship index towards a cVA-perfumed target compared to the control indicates an inhibitory effect.

Aggression Assay

This assay quantifies aggressive behaviors between male flies.

Methodology:

  • Fly Preparation: Group-house male flies for 3-5 days to establish social experience.

  • Assay Arena: A small arena containing a food resource is used. A specific amount of cVA can be applied to the food or the arena walls.

  • Behavioral Observation: Two male flies are introduced into the arena.

  • Data Quantification: The number of aggressive encounters, specifically lunges, is counted over a defined period (e.g., 20-30 minutes). An increase in the number of lunges in the presence of cVA compared to a control indicates a pro-aggressive effect.

Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis Fly_Rearing Fly Rearing & Sexing Aging Aging of Flies (3-5 days) Fly_Rearing->Aging Fly_Intro Introduce Flies Aging->Fly_Intro Compound_Prep Prepare cVA solution Pheromone_App Apply Pheromone/Control Compound_Prep->Pheromone_App Arena_Setup Setup Observation Arena Arena_Setup->Pheromone_App Pheromone_App->Fly_Intro Recording Record Behavior (e.g., 10-30 min) Fly_Intro->Recording Quantification Quantify Behaviors (e.g., Courtship Index, Lunges) Recording->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: A generalized workflow for Drosophila behavioral assays.

Conclusion and Future Directions

cis-Vaccenyl Acetate is a pivotal chemical signal in Drosophila melanogaster, orchestrating a complex array of social behaviors. Its effects are deeply rooted in a well-defined olfactory pathway that leads to sexually dimorphic behavioral outputs. The experimental protocols to study these behaviors are robust and well-established.

In stark contrast, this compound remains an enigmatic compound from a behavioral biology perspective. The absence of any published data on its effects presents a significant knowledge gap. Future research should be directed towards characterizing the behavioral effects of this and other synthetic analogs of cVA. Such studies would not only enhance our understanding of structure-activity relationships in pheromonal communication but could also pave the way for the development of novel tools for pest management and for dissecting the neural circuits underlying social behaviors.

References

A Researcher's Guide to Validating Novel Agonists and Antagonists of the cVA Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating novel compounds, such as the hypothetical 11(E)-Vaccenyl methane (B114726) sulfonate, as potential agonists or antagonists of the Drosophila melanogaster cis-vaccenyl acetate (B1210297) (cVA) signaling pathway. Due to a lack of specific experimental data on 11(E)-Vaccenyl methane sulfonate, this document outlines the established experimental protocols and expected comparative data when testing a novel compound against the known endogenous ligand, cVA.

Introduction to cVA Signaling

Cis-vaccenyl acetate (cVA) is a male-specific pheromone in Drosophila melanogaster that plays a crucial role in regulating social behaviors, including courtship and aggregation.[1][2][3] It is detected by olfactory sensory neurons (OSNs) housed in at1 trichoid sensilla, which express the odorant receptor Or67d.[1][4] The detection of cVA is a complex process involving several key proteins that together ensure high sensitivity and specificity. Understanding this pathway is essential for identifying and validating molecules that can modulate it.

The core components of the cVA signaling pathway include:

  • LUSH: An odorant-binding protein that binds cVA in the sensillar lymph and undergoes a conformational change.[3][5][6]

  • Or67d: The specific odorant receptor that confers sensitivity to cVA.[4][7]

  • Orco (Odorant receptor co-receptor): A highly conserved co-receptor that forms a heteromeric ion channel with Or67d.[8][9][10]

  • SNMP (Sensory Neuron Membrane Protein): A CD36-related protein required for the proper response to cVA, potentially facilitating the transfer of cVA to the receptor complex.[1][2][11]

Activation of the Or67d/Orco receptor complex leads to the influx of cations and depolarization of the neuron, triggering an action potential.

cVA Signaling Pathway Diagram

cVA_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron OSN Dendrite cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive Binds LUSH_active LUSH-cVA (active) LUSH_inactive->LUSH_active Conformational Change SNMP SNMP LUSH_active->SNMP Interacts with Or67d_Orco Or67d/Orco Ion Channel Ion_Channel_Open Channel Open Or67d_Orco->Ion_Channel_Open SNMP->Or67d_Orco Gating Depolarization Neuron Depolarization Ion_Channel_Open->Depolarization Cation Influx

Caption: The cVA signaling pathway in Drosophila.

Experimental Workflow for Validating a cVA Modulator

The validation of a potential cVA agonist or antagonist involves a multi-tiered approach, progressing from electrophysiological assessment to behavioral assays.

Experimental_Workflow Test_Compound Test Compound (e.g., this compound) SSR Single-Sensillum Recording (SSR) - Assess direct neuronal activation/inhibition Test_Compound->SSR Behavioral_Assays Behavioral Assays SSR->Behavioral_Assays Courtship_Assay Courtship Assay - Measure courtship inhibition in males Behavioral_Assays->Courtship_Assay Aggregation_Assay Aggregation Assay - Quantify fly aggregation behavior Behavioral_Assays->Aggregation_Assay Conclusion Conclusion: Agonist, Antagonist, or Inactive? Courtship_Assay->Conclusion Aggregation_Assay->Conclusion

Caption: General experimental workflow for validating a cVA modulator.

Electrophysiological Validation: Single-Sensillum Recording (SSR)

SSR is a direct measure of the electrical activity of individual OSNs in response to an odorant. This technique is crucial for determining if a test compound directly activates or inhibits the Or67d-expressing neurons.

Experimental Protocol
  • Fly Preparation: An adult fly (3-7 days old) is immobilized in a pipette tip with its head and antennae exposed. The fly is then mounted on a glass slide with wax, and the third antennal segment is stabilized for recording.

  • Electrode Preparation: A sharp glass recording electrode is filled with sensillum lymph saline. A reference electrode is inserted into the fly's eye.

  • Recording: The recording electrode is inserted at the base of a trichoid sensillum. Spontaneous and odorant-evoked action potentials are recorded.

  • Odorant Delivery: A stream of charcoal-filtered, humidified air is continuously delivered to the antenna. Test compounds, cVA (positive control), and solvent (negative control) are introduced into the airstream for a defined duration (e.g., 500 ms).

  • Data Analysis: The number of action potentials (spikes) is counted before, during, and after the stimulus. The response is calculated as the number of spikes during the stimulus minus the number of spontaneous spikes in a pre-stimulus window.

Comparative Data (Hypothetical)
CompoundConcentrationMean Spike Frequency (spikes/s) ± SEMConclusion
Solvent (Control)-5 ± 1No Response
cVA1%150 ± 10Strong Agonist
Test Compound 1% 145 ± 12 Potential Agonist
cVA + Test Compound 1% + 1%20 ± 5Potential Antagonist

Behavioral Validation: Courtship and Aggregation Assays

Behavioral assays are essential to determine if the electrophysiological effects of a compound translate into a biologically relevant response.

Courtship Conditioning Assay

In males, cVA acts as an anti-aphrodisiac, suppressing courtship towards other males and mated females.[12] A potent cVA agonist should mimic this effect.

  • Fly Preparation: Socially naive male flies are collected upon eclosion and aged individually for 4-5 days.

  • Assay Chamber: A small, circular chamber is used for observation.

  • Courtship Observation: A test male is introduced into the chamber with a target fly (a decapitated virgin female to elicit baseline courtship). In parallel experiments, the target fly is perfumed with the solvent, cVA, or the test compound.

  • Data Quantification: The courtship index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, wing vibration, tapping) over a 10-minute period.

  • Antagonist Assay: To test for antagonism, a male is exposed to a target perfumed with both cVA and the test compound, and the CI is compared to that of cVA alone.

Male TreatmentTarget PerfumeMean Courtship Index (%) ± SEMConclusion
Wild-TypeSolvent65 ± 5Baseline Courtship
Wild-TypecVA15 ± 3Courtship Suppression
Wild-TypeTest Compound 18 ± 4 Agonist-like Behavior
Wild-TypecVA + Test Compound 55 ± 6 Antagonist-like Behavior
Aggregation Assay

cVA can promote the aggregation of flies. An agonist is expected to induce aggregation, while an antagonist would block cVA-induced aggregation.

  • Assay Arena: A petri dish with a defined grid is used. A filter paper disc is placed at the center.

  • Stimulus Application: The filter paper is treated with the solvent, cVA, or the test compound.

  • Fly Introduction: A population of flies (e.g., 50 mixed-sex flies) is introduced into the arena.

  • Data Quantification: After a set period (e.g., 30 minutes), the number of flies within a defined radius of the filter paper is counted. An aggregation index can be calculated.

  • Antagonist Assay: The filter paper is treated with both cVA and the test compound to assess the blockage of aggregation.

Stimulus on Filter PaperMean Aggregation Index ± SEMConclusion
Solvent0.1 ± 0.02No Aggregation
cVA0.8 ± 0.05Strong Aggregation
Test Compound 0.75 ± 0.06 Agonist-like Behavior
cVA + Test Compound 0.15 ± 0.03 Antagonist-like Behavior

Conclusion

References

A Comparative Guide to the Cross-Reactivity of Olfactory Receptors for 11-cis-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "11(E)-Vaccenyl methane (B114726) sulfonate" specified in the topic query does not appear in the reviewed scientific literature. It is highly probable that the intended compound of interest is 11-cis-vaccenyl acetate (B1210297) (cVA) , a well-characterized pheromone in Drosophila melanogaster. This guide will therefore focus on the olfactory receptors associated with cVA.

This comparison guide provides a detailed analysis of the cross-reactivity of olfactory receptors responsive to the Drosophila melanogaster pheromone, 11-cis-vaccenyl acetate (cVA). The primary focus is on the olfactory receptor Or67d, with comparative data including the less sensitive Or65a receptor. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Olfactory Receptor Specificity and Cross-Reactivity

The olfactory receptor Or67d is the principal receptor for cVA in Drosophila melanogaster, exhibiting high sensitivity and specificity to this pheromone. Another receptor, Or65a, has also been shown to respond to cVA, but at significantly higher concentrations. The activation of these receptors by cVA triggers distinct, context-dependent behaviors. Acute exposure to cVA activates Or67d, leading to increased aggression in males, while chronic exposure activates Or65a, resulting in reduced aggression[1][2].

The following tables summarize the quantitative data on the responses of Or67d and Or65a to cVA and other odorants, as determined by single-sensillum recording (SSR) experiments.

Table 1: Response of Or67d-expressing Olfactory Sensory Neurons (OSNs) to cVA and Other Odorants

OdorantConcentrationMean Response (spikes/s ± SEM)SpeciesReference
11-cis-vaccenyl acetate (cVA) 10⁻²165 ± 10D. melanogaster[3]
10⁻⁴120 ± 15D. melanogaster[3]
10⁻⁶50 ± 10D. melanogaster[3]
1%~150D. melanogaster[4]
(Z)-11-eicosen-1-yl acetate (Z11-20:Ac)10⁻²No significant responseD. melanogaster[5]
cis-vaccenyl alcohol10⁻²~25D. melanogaster[6]
Panel of 35 other male-specific drosophilid compounds10⁻²No significant responseD. melanogaster[5]
Bombykol1%No responseD. melanogaster[7]
(Z)-11-hexadecenal1%No responseD. melanogaster[7]

Table 2: Comparative Response of Or65a and Or67d to cVA

ReceptorOdorantConcentrationMean Response (spikes/s)NoteReference
Or67d 11-cis-vaccenyl acetate (cVA)LowStrong activationHighly sensitive[8]
Or65a 11-cis-vaccenyl acetate (cVA)HighWeaker activationRequires higher concentration than Or67d[8]

II. Experimental Protocols

The data presented in this guide were primarily obtained through single-sensillum recording (SSR), a technique that measures the firing rate of individual olfactory sensory neurons (OSNs). Another key technique is the "empty neuron" system, which allows for the functional characterization of specific olfactory receptors in a controlled genetic background.

1. Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual OSNs housed within a single sensillum on the fly's antenna.

  • Fly Preparation: A fly (e.g., Drosophila melanogaster) is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed.

  • Recording Electrode: A sharp, saline-filled glass microelectrode is inserted at the base of a sensillum to make contact with the neuron(s).

  • Reference Electrode: A second electrode is typically inserted into the fly's eye or another part of the body to complete the electrical circuit.

  • Odorant Delivery: A controlled puff of air carrying a specific concentration of the odorant is delivered to the antenna via a tube. A charcoal-filtered and humidified air stream is continuously passed over the preparation between stimuli.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software. The response is quantified by counting the number of spikes in a defined time window after the stimulus.

  • Dose-Response Analysis: To determine the sensitivity of a neuron to a particular odorant, a range of concentrations is presented, and the resulting spike frequencies are plotted to generate a dose-response curve[3].

2. "Empty Neuron" System

This in vivo expression system is used to deorphanize olfactory receptors by expressing them in an OSN that has had its endogenous receptor genes removed.

  • Genetic Background: The system utilizes a Drosophila mutant in which the native olfactory receptor genes (e.g., Or22a and Or22b) of a specific OSN (the ab3A neuron) are deleted.

  • Ectopic Expression: The olfactory receptor of interest (e.g., Or67d) is then expressed in this "empty" neuron using the GAL4-UAS system, where the promoter of the deleted native receptor drives the expression of the new receptor.

  • Functional Analysis: Single-sensillum recordings are then performed on the sensillum housing the modified neuron to test its response to a panel of odorants. This allows for the direct correlation of a specific receptor with its activating ligand(s)[3].

III. Visualizations

Signaling Pathway for cVA Perception in Drosophila

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite cVA 11-cis-vaccenyl acetate (cVA) LUSH LUSH (OBP) cVA->LUSH binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP interacts with Or67d Or67d SNMP->Or67d Channel Ion Channel (Or67d/Orco) Or67d->Channel Orco Orco Orco->Channel Activation Neuronal Activation Channel->Activation opens

Caption: cVA perception involves binding to LUSH, interaction with SNMP, and activation of the Or67d/Orco ion channel.

Experimental Workflow for SSR

SSR_Workflow A Immobilize Fly B Position Recording & Reference Electrodes A->B C Deliver Odorant Stimulus B->C D Acquire Electrophysiological Signal C->D E Amplify and Filter Signal D->E F Record Action Potentials (Spikes) E->F G Analyze Spike Frequency F->G

Caption: The workflow for single-sensillum recording (SSR) to measure olfactory neuron activity.

References

A Comparative Guide to the In Vivo Investigation of 11(E)-Vaccenyl Methane Sulfonate as a Pheromone Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo investigation of 11(E)-Vaccenyl methane (B114726) sulfonate, a synthetic analog of the known Drosophila melanogaster pheromone, 11-cis-vaccenyl acetate (B1210297) (cVA). Due to the absence of direct experimental data for 11(E)-Vaccenyl methane sulfonate, this document leverages the extensive research on cVA to propose a hypothetical role and a structured plan for its in vivo characterization. We will compare the known properties and functions of cVA with the projected attributes of its methane sulfonate counterpart, offering detailed experimental protocols and data presentation formats to guide future research.

Introduction

11-cis-vaccenyl acetate (cVA) is a well-characterized male-specific pheromone in Drosophila melanogaster that modulates a range of social behaviors, including courtship, aggregation, and aggression.[1][2][3] It is detected by olfactory sensory neurons (OSNs) located in T1 sensilla on the fly's antenna.[1][4] The specificity of this detection is conferred by the odorant receptor Or67d, in conjunction with the odorant-binding protein LUSH and the sensory neuron membrane protein (SNMP).[4][5]

This compound, as a structural analog of cVA, presents an intriguing candidate for investigation as a modulator of these behaviors. The replacement of the acetate group with a methane sulfonate group may alter its volatility, stability, and binding affinity to Or67d, potentially leading to agonistic, antagonistic, or modified pheromonal activity. This guide outlines the necessary steps to confirm the in vivo role of this novel compound.

Comparative Analysis: 11-cis-vaccenyl acetate vs. This compound

The following table summarizes the known properties of cVA and the hypothetical properties of this compound that require experimental validation.

Feature11-cis-vaccenyl acetate (cVA)This compound (Hypothetical)
Compound Type Natural PheromoneSynthetic Analog
Known In Vivo Roles - Anti-aphrodisiac for males- Aggregation pheromone- Modulator of female receptivity- Aggression promoter in malesTo be determined (possible agonist, antagonist, or super-agonist of cVA receptors)
Receptor Odorant receptor 67d (Or67d)Presumed to target Or67d
Binding Protein LUSH (Odorant-binding protein 76a)Presumed to interact with LUSH
Sensory Neurons T1 sensilla olfactory neuronsPresumed to activate T1 sensilla olfactory neurons
Behavioral Effects - Suppresses male-male courtship- Promotes aggregation of both sexes- Increases female receptivity to mating- Increases male-male aggressionTo be determined (e.g., enhanced or diminished courtship suppression, aggregation, etc.)
Chemical Stability Susceptible to hydrolysisPotentially more stable than the acetate ester

Experimental Protocols

To elucidate the in vivo role of this compound, a series of behavioral and electrophysiological experiments are proposed. These protocols are based on established methods for studying cVA in Drosophila melanogaster.

Courtship Behavior Assay

Objective: To determine if this compound modulates male courtship behavior.

Methodology:

  • Fly Preparation: Use 3-5 day old wild-type male Drosophila melanogaster flies, raised in isolation to ensure sexual motivation.

  • Courtship Chamber: A small, circular chamber (1 cm diameter) is used for observation.

  • Pheromone Application: A small filter paper disc is treated with a precise amount (e.g., 1 µg) of this compound dissolved in a volatile solvent (e.g., hexane). The solvent is allowed to evaporate completely. Control discs are treated with the solvent alone. A positive control with 11-cis-vaccenyl acetate should be run in parallel.

  • Assay: A single male fly is introduced into the chamber with a decapitated virgin female (as a standardized courtship target). The pheromone-treated (or control) filter paper is placed in the chamber.

  • Data Collection: The courtship index (CI), defined as the percentage of time the male spends performing courtship behaviors (e.g., tapping, wing vibration, licking) within a 10-minute observation period, is recorded.

  • Analysis: The CI in the presence of this compound is compared to the solvent control and the cVA control using appropriate statistical tests (e.g., ANOVA). A significant decrease in CI would suggest an anti-aphrodisiac effect.

Aggregation Assay

Objective: To assess the effect of this compound on fly aggregation behavior.

Methodology:

  • Apparatus: A two-choice olfactometer (T-maze or a petri dish with two odor sources) is used.

  • Odor Source: One odor source contains a food substrate (e.g., a small amount of standard fly food) treated with this compound. The other source contains the food substrate treated with the solvent control.

  • Fly Introduction: A group of flies (e.g., 50 mixed-sex adults) is introduced at the choice point.

  • Data Collection: After a set period (e.g., 1 hour), the number of flies on each side of the olfactometer is counted.

  • Analysis: An aggregation index is calculated as (Number of flies on the test side - Number of flies on the control side) / Total number of flies. A positive index indicates attraction, while a negative index indicates repulsion.

Single-Sensillum Electrophysiological Recording

Objective: To directly measure the response of olfactory sensory neurons to this compound.[6][7]

Methodology:

  • Fly Preparation: A fly is immobilized in a pipette tip, with one antenna exposed and stabilized.

  • Recording Setup: The preparation is placed under a high-power microscope equipped with micromanipulators. A recording electrode (a sharp glass capillary filled with sensillum lymph ringer) is inserted into a trichoid sensillum (T1 type). A reference electrode is inserted into the fly's eye.

  • Odor Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

  • Data Acquisition: The electrical activity (action potentials) of the neuron is recorded before, during, and after the odor stimulus.

  • Analysis: The change in the firing rate (spikes per second) of the neuron upon stimulation is quantified and compared to the response to a solvent control and to 11-cis-vaccenyl acetate.

Data Presentation

Quantitative data from the proposed experiments should be presented in clear, comparative tables.

Table 1: Effect of this compound on Male Courtship Behavior

CompoundConcentration (µg)Mean Courtship Index (CI) ± SEMp-value (vs. Control)
Solvent Control--
11-cis-vaccenyl acetate1
This compound0.1
1
10

Table 2: Electrophysiological Response of T1 Neurons

CompoundStimulus ConcentrationMean Firing Rate (spikes/s) ± SEMp-value (vs. Control)
Air Control--
11-cis-vaccenyl acetate1%
This compound0.1%
1%
10%

Visualizations

The following diagrams illustrate the known signaling pathway for cVA and the proposed experimental workflow for testing this compound.

cVA_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (T1) cVA 11-cis-vaccenyl acetate (cVA) LUSH LUSH (OBP) cVA->LUSH binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Or67d Or67d Receptor cVA_LUSH->Or67d activates via SNMP SNMP SNMP Neuron_Activation Neuron Activation Or67d->Neuron_Activation triggers Behavior Behavioral Response (e.g., Courtship Inhibition) Neuron_Activation->Behavior leads to Experimental_Workflow cluster_synthesis Compound Preparation cluster_invivo In Vivo Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound 11(E)-Vaccenyl methane sulfonate Behavior Behavioral Assays (Courtship, Aggregation) Compound->Behavior Electro Electrophysiology (Single-Sensillum Recording) Compound->Electro Data Quantitative Analysis (CI, Aggregation Index, Firing Rate) Behavior->Data Electro->Data Role Confirmation of In Vivo Role Data->Role

References

A Comparative Analysis of 11(E) and 11(Z) Isomers of Vaccenyl Derivatives: A Focus on Vaccenyl Acetate as a Model for Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial Assessment: Direct comparative experimental data for the 11(E) and 11(Z) isomers of Vaccenyl methane (B114726) sulfonate is not presently available in the public domain. However, to illustrate the critical role of geometric isomerism in the bioactivity of vaccenyl-related compounds, this guide provides a detailed side-by-side comparison of the well-researched 11(E) and 11(Z) isomers of vaccenyl acetate (B1210297). The principles and experimental methodologies discussed herein are directly applicable to the future study and comparison of Vaccenyl methane sulfonate isomers.

The stereochemistry of a molecule is often a determining factor in its biological activity, particularly for compounds involved in specific receptor-ligand interactions such as insect pheromones.[1][2] The positioning of functional groups in three-dimensional space, as dictated by cis (Z) or trans (E) configurations around a double bond, can dramatically alter the molecule's shape and its ability to bind to its biological target.[3]

Comparative Data: 11(Z)-Vaccenyl Acetate vs. 11(E)-Vaccenyl Acetate

While specific data for Vaccenyl methane sulfonate is unavailable, extensive research on vaccenyl acetate isomers, particularly in Drosophila melanogaster, provides a strong predictive framework. The (Z)-isomer, also known as cis-vaccenyl acetate (cVA), is a well-characterized male-specific pheromone with multiple functions in social and mating behaviors.[4][5]

Feature11(Z)-Vaccenyl Acetate (cis-vaccenyl acetate)11(E)-Vaccenyl Acetate (trans-vaccenyl acetate)
Primary Role Male-specific sex and aggregation pheromone in Drosophila melanogaster.[5][6]Generally considered biologically inactive or significantly less active as a pheromone in D. melanogaster.
Biological Effects - Inhibits courtship in males.[4]- Promotes aggregation in both sexes.[6]- Enhances female receptivity to mating.[3]- Transferred to females during mating to reduce their attractiveness to other males.[6]- Does not typically elicit the same behavioral responses as the (Z)-isomer. The specific ratio of E/Z isomers can be critical for the overall effect of a pheromone blend in other insect species.[7][8]
Receptor Specificity Acts through the Or67d odorant receptor in Drosophila.[5]Not known to be a primary ligand for Or67d.
Synthesis Can be synthesized stereoselectively using methods like the Wittig reaction.[9][10]Can also be synthesized stereoselectively, often as a control or to study the effects of isomeric purity.
Hypothesized Significance for Vaccenyl Methane Sulfonate Isomers

Based on the principles of pheromone biology, it is highly probable that the 11(E) and 11(Z) isomers of Vaccenyl methane sulfonate would also exhibit significantly different biological activities. The methane sulfonate group, being a good leaving group, might suggest a role as a reactive intermediate or a precursor in certain biological processes, a function that would likely be highly dependent on the stereochemistry of the molecule for proper enzymatic recognition and positioning.

Experimental Protocols

To empirically determine and compare the biological activities of 11(E) and 11(Z)-Vaccenyl methane sulfonate, the following experimental protocols, adapted from studies on related insect pheromones, would be essential.

Electroantennography (EAG)

Objective: To measure the olfactory response of a target insect species to the individual isomers.

Methodology:

  • Preparation: An insect antenna is excised and mounted between two electrodes.

  • Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing a precise concentration of the test isomer (dissolved in a solvent like hexane) are introduced into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded. The amplitude of the response indicates the strength of the olfactory stimulation.

  • Controls: A solvent blank is used as a negative control, and a known potent pheromone for the species is used as a positive control.

Behavioral Assays (Wind Tunnel)

Objective: To assess the behavioral response (e.g., attraction, courtship initiation) of the target insect to the isomers.

Methodology:

  • Setup: A wind tunnel is used to create a laminar airflow, carrying the odor stimulus in a plume.

  • Acclimation: Insects are placed in the tunnel and allowed to acclimate.

  • Stimulus Introduction: A filter paper treated with a specific concentration of an isomer is placed at the upwind end of the tunnel.

  • Observation: The behavior of the insects is recorded, quantifying metrics such as:

    • Percentage of insects taking flight.

    • Percentage of insects flying upwind towards the source.

    • Percentage of insects reaching the source.

    • Initiation of courtship behaviors.

  • Comparison: The responses to the 11(E) isomer, the 11(Z) isomer, and a blend of the two are compared against a solvent control.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of cis-Vaccenyl Acetate in Drosophila

The following diagram illustrates the known olfactory signaling pathway for cis-vaccenyl acetate (cVA) in Drosophila melanogaster.

cVA_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) cluster_higher_brain Higher Brain Centers cVA cis-Vaccenyl Acetate (cVA) Or67d Odorant Receptor 67d cVA->Or67d Binds to Neuron Olfactory Sensory Neuron Or67d->Neuron Activates Orco Odorant Receptor Co-receptor Orco->Neuron Co-activates Glomerulus DA1 Glomerulus Neuron->Glomerulus Synapses in ProjectionNeuron Projection Neurons Glomerulus->ProjectionNeuron Activates Behavior Behavioral Output (e.g., Aggregation, Courtship Inhibition) ProjectionNeuron->Behavior Signal to

Caption: Olfactory signaling pathway for cis-vaccenyl acetate in Drosophila.

General Experimental Workflow for Isomer Comparison

This diagram outlines a logical workflow for the comparative analysis of geometric isomers of a putative pheromone.

Isomer_Comparison_Workflow Synthesis Stereoselective Synthesis of 11(E) and 11(Z) Isomers Purity Purity Analysis (GC-MS, HPLC) Synthesis->Purity EAG Electroantennography (EAG) Screening Purity->EAG Test pure isomers Behavior Behavioral Bioassays (Wind Tunnel) Purity->Behavior Test pure isomers & blends ActiveIsomer Identify Active Isomer(s) and Optimal Ratio EAG->ActiveIsomer Behavior->ActiveIsomer DoseResponse Dose-Response Studies ActiveIsomer->DoseResponse Field Field Trapping Experiments DoseResponse->Field Conclusion Conclusion on Structure-Activity Relationship Field->Conclusion

Caption: Workflow for comparative analysis of pheromone isomers.

References

Replicating cVA Studies with 11(E)-Vaccenyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for researchers interested in exploring the biological activity of 11(E)-Vaccenyl methane (B114726) sulfonate as a potential analog or alternative to the well-characterized Drosophila melanogaster pheromone, cis-Vaccenyl Acetate (B1210297) (cVA). Due to the current lack of published experimental data on the biological effects of 11(E)-Vaccenyl methane sulfonate, this document focuses on providing the established knowledge and detailed experimental protocols for cVA as a benchmark for replication and comparison.

Introduction to cis-Vaccenyl Acetate (cVA)

Cis-Vaccenyl Acetate (cVA) is a male-specific lipid produced in the ejaculatory bulb of Drosophila melanogaster and transferred to females during mating.[1][2] It functions as a pleiotropic pheromone, influencing a range of social and sexual behaviors. In males, the perception of cVA on other males or mated females inhibits courtship and increases aggression.[1][2] Conversely, for females, cVA can act as an aphrodisiac, increasing their receptivity to mating.[1] Additionally, in the presence of food, cVA promotes the aggregation of both sexes.[1][3]

Chemical Properties: A Tale of Two Esters

A direct comparison of the physicochemical properties of cVA and this compound is crucial for predicting potential differences in their biological activity, stability, and delivery in experimental setups. While specific experimental data for this compound is limited to supplier information, we can infer some properties based on the functional groups.

Propertycis-Vaccenyl Acetate (cVA)This compoundReference/Justification
Molecular Formula C20H38O2C19H38O3S[4][5]
Molecular Weight 310.51 g/mol 346.57 g/mol [4][5]
Functional Group Acetate EsterMethane Sulfonate EsterChemical Structure
Stereoisomerism cis (Z) isomertrans (E) isomerCompound Name
Leaving Group Ability Acetate (weaker)Mesylate (stronger)Sulfonate esters are known to be excellent leaving groups in organic chemistry, suggesting the methanesulfonate (B1217627) may be more susceptible to nucleophilic attack and hydrolysis.
Potential Stability Relatively stablePotentially less stable, more reactiveThe better leaving group ability of the mesylate could lead to lower stability in biological systems or during experimental handling.

The cVA Signaling Pathway in Drosophila

The detection of cVA is a well-orchestrated process involving several key proteins in the olfactory system of Drosophila. Understanding this pathway is fundamental for designing experiments to test the activity of potential cVA analogs.

The process begins when cVA enters the sensillum lymph of trichoid sensilla on the fly's antenna.[1] There, it is bound by the Odorant Binding Protein (OBP) LUSH.[1] The cVA-LUSH complex then interacts with the odorant receptor Or67d, which is expressed in the dendrites of olfactory sensory neurons (OSNs).[1] Or67d forms a heterodimer with the co-receptor Orco.[1] Another critical component is the Sensory Neuron Membrane Protein (SNMP), a CD36-like protein, which is required for the detection of cVA and is thought to function at the neuronal membrane.[6] The activation of this receptor complex leads to the firing of the OSN, sending a signal to the antennal lobe of the brain.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron cVA cVA LUSH LUSH (OBP) cVA->LUSH cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Or67d_Orco Or67d/Orco Receptor cVA_LUSH->Or67d_Orco SNMP->Or67d_Orco ? Activation Neuronal Firing Or67d_Orco->Activation

cVA Signaling Pathway.

Experimental Protocols for Pheromone Response

To assess the biological activity of this compound, one can replicate the established assays used for cVA. Below are detailed methodologies for key experiments.

Electrophysiology: Single-Sensillum Recording (SSR)

This technique directly measures the response of olfactory sensory neurons to volatile compounds.

Objective: To determine if this compound activates the same olfactory sensory neurons as cVA (Or67d-expressing neurons in at1 sensilla).

Methodology:

  • Fly Preparation: Immobilize a 3-7 day old fly (male or female) in a pipette tip, leaving the head and antennae exposed. Secure the fly to a microscope slide with wax or double-sided tape.

  • Electrode Preparation: Use sharpened tungsten or glass microelectrodes. The reference electrode is inserted into the fly's eye, and the recording electrode is positioned to pierce the cuticle of a target sensillum on the antenna.

  • Odorant Delivery: Prepare serial dilutions of cVA (positive control) and this compound in a solvent like paraffin (B1166041) oil. A known volume is applied to a filter paper strip and inserted into a Pasteur pipette. A puff of purified air is delivered through the pipette to present the odorant to the antenna.

  • Recording: The electrical activity (action potentials or "spikes") from the neuron(s) within the sensillum is amplified and recorded. The response is quantified by counting the number of spikes in a defined window after stimulus presentation and subtracting the spontaneous firing rate.

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fly_Prep Immobilize Fly Electrodes Insert Reference and Recording Electrodes Fly_Prep->Electrodes Odor_Prep Prepare Odorant Dilutions Delivery Deliver Odor Puff Odor_Prep->Delivery Electrodes->Delivery Record Record Neuronal Activity Delivery->Record Spike_Count Count Spikes Record->Spike_Count Comparison Compare Responses Spike_Count->Comparison

Single-Sensillum Recording Workflow.
Behavioral Assays

This assay measures a male's reduction in courtship behavior after being rejected by a non-receptive female, a process influenced by cVA.

Objective: To determine if this compound can mimic the courtship-inhibiting effects of cVA.

Methodology:

  • Fly Rearing: Use wild-type male flies, aged 3-5 days in isolation.

  • Training: Place a single male fly in a small chamber with a pre-mated (non-receptive) female for 1 hour. The pre-mated female will have cVA from her previous mating.

  • Testing: Transfer the "trained" male to a new chamber with a fresh pre-mated female. Record the male's courtship behavior for a 10-minute period. A "naive" male (without prior exposure to a mated female) should be tested as a control.

  • Quantification: The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, attempting copulation).

  • Replication with Test Compound: To test this compound, one could apply a known quantity to a decapitated virgin female (a neutral target) and measure the male's courtship towards it.

This assay quantifies aggressive behaviors between male flies, which are modulated by cVA.

Objective: To assess whether this compound influences male-male aggression.

Methodology:

  • Fly Preparation: Collect male flies upon eclosion and house them in groups for 4 days, followed by 2.5 days of isolation to increase aggression.

  • Assay Arena: Place two socially isolated males in a small, food-less arena.

  • Recording: Videotape the interactions for a set period (e.g., 20 minutes).

  • Quantification: Score the number of aggressive encounters, such as lunging and boxing.

  • Testing the Compound: The test compound can be applied topically to one or both of the males before the assay to observe its effect on aggression levels.

Behavioral_Assay_Logic cluster_courtship Courtship Assay cluster_aggression Aggression Assay Compound Test Compound (e.g., this compound) Apply_Courtship Apply to Target Female Compound->Apply_Courtship Apply_Aggression Apply to Male Flies Compound->Apply_Aggression Observe_Courtship Observe Male Courtship Apply_Courtship->Observe_Courtship Measure_CI Measure Courtship Index Observe_Courtship->Measure_CI Observe_Aggression Observe Male-Male Interaction Apply_Aggression->Observe_Aggression Count_Fights Count Aggressive Acts Observe_Aggression->Count_Fights

Logic for Behavioral Assays.

Predicted Performance and Considerations

Given the structural differences, several hypotheses can be formulated regarding the potential activity of this compound relative to cVA:

  • Receptor Binding: The change from a cis to a trans configuration at the double bond and the replacement of the acetate with a bulkier and more polar methane sulfonate group could significantly alter the binding affinity for both LUSH and the Or67d receptor. This could result in lower potency or a complete lack of activity.

  • Agonist vs. Antagonist Activity: It is possible that this compound could bind to the receptor complex without activating it, thereby acting as an antagonist to cVA. This could be tested by co-presenting both compounds in SSR or behavioral assays.

  • Stability and Delivery: The potential lower stability of the sulfonate ester may require different handling and delivery methods. It may hydrolyze more readily, especially in aqueous solutions or on moist surfaces, which could impact the effective concentration in behavioral arenas.

While this compound presents an interesting structural analog to cVA, its biological activity remains to be elucidated. The experimental framework provided in this guide, based on decades of research on cVA, offers a robust starting point for characterizing this novel compound. Researchers should proceed with the expectation that the structural modifications may lead to significant differences in biological function, from altered potency to a complete change in the behavioral output. Careful, systematic replication of the established cVA assays is the recommended path forward to understanding the potential of this compound in the field of chemical ecology and neurobiology.

References

Evaluating the Specificity of 11(E)-Vaccenyl Methane Sulfonate on Insect Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, publicly available scientific literature does not contain direct experimental data on the behavioral effects of 11(E)-Vaccenyl methane (B114726) sulfonate on insects. This guide, therefore, provides a comparative framework based on its close structural analog, the well-studied Drosophila melanogaster pheromone, 11-cis-vaccenyl acetate (B1210297) (cVA). The information presented herein is intended to serve as a foundational resource for researchers designing experiments to evaluate the specificity of 11(E)-Vaccenyl methane sulfonate.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, as specific chemical signals, play a pivotal role in these interactions. The specificity of a pheromone is determined by its unique chemical structure, which dictates its interaction with specialized olfactory receptors in the receiving insect. This guide explores the potential behavioral effects of this compound by drawing comparisons with the extensively researched pheromone, 11-cis-vaccenyl acetate (cVA), and other relevant insect pheromones. We provide detailed experimental protocols and conceptual diagrams to facilitate future research in this area.

Comparative Analysis of Pheromone Activity

The behavioral response to a pheromone is highly dependent on its chemical structure. Minor changes in stereochemistry, functional groups, or chain length can significantly alter or eliminate its activity.

11-cis-Vaccenyl Acetate (cVA): The Benchmark Pheromone

In Drosophila melanogaster, 11-cis-vaccenyl acetate is a multifunctional pheromone primarily produced by males. It is known to modulate several key behaviors:

  • Aggregation: cVA acts as an aggregation pheromone, attracting both males and females to food sources.[1] This behavior is dose-dependent, with intermediate concentrations being the most attractive.[1] The presence of food odors often acts synergistically with cVA to enhance attraction.[1]

  • Courtship and Mating: During copulation, males transfer cVA to females, which then acts as an anti-aphrodisiac to other males, thus reducing male-male courtship attempts.

  • Aggression: At high population densities, increased levels of cVA can promote male-male aggression.[2]

The specificity of cVA's action is mediated by specific olfactory receptors. The primary receptor for cVA is Or67d, which is highly sensitive to this compound.[2][3] Another receptor, Or65a, also responds to cVA, but typically at higher concentrations.[2] The detection of cVA is further facilitated by an odorant-binding protein called LUSH, which is present in the sensillum lymph and is required for the sensitivity of T1 neurons to cVA.[4]

Potential Specificity of this compound

The structural differences between 11-cis-vaccenyl acetate and this compound are significant and likely to have a profound impact on biological activity:

  • Stereoisomerism: The "cis" (or Z) configuration of the double bond in cVA is crucial for its recognition by the Or67d receptor. The "trans" (or E) configuration in this compound would present a different three-dimensional shape to the receptor, which could lead to a significant reduction or complete loss of binding affinity.

  • Functional Group: The acetate ester in cVA is replaced by a methane sulfonate ester in the target compound. This changes the electronic and steric properties of the molecule. The sulfonate group is a much stronger leaving group and is bulkier than the acetate group, which would likely disrupt the precise interactions required for receptor activation.

Based on these structural differences, it is plausible that this compound would exhibit significantly lower or no activity at the cVA receptors. However, it is also possible that it could act as an antagonist, blocking the receptor from binding to cVA, or it might interact with a different set of olfactory receptors, eliciting a completely different behavioral response. Empirical testing is essential to determine its actual effects.

Quantitative Data on Pheromone-Mediated Behavior

The following table summarizes quantitative data on the behavioral responses of Drosophila melanogaster to 11-cis-vaccenyl acetate (cVA) and another common insect pheromone as examples of the types of data that should be collected for this compound.

PheromoneInsect SpeciesBehavior AssessedKey Quantitative FindingReference
11-cis-Vaccenyl Acetate (cVA) Drosophila melanogasterOviposition Site SelectionAttraction to oviposition sites follows a non-linear, inverted U-shaped dose-response curve.[5]
11-cis-Vaccenyl Acetate (cVA) Drosophila melanogasterAggregationPheromone-treated fruit substrates were significantly more attractive than controls, with a positive dose-dependent response.[6]
Grandisol Polygraphus spp. (Bark Beetles)AggregationAll tested Polygraphus species showed strong electroantennographic responses to grandisol.[7]

Experimental Protocols

To evaluate the specificity of this compound, a series of well-established behavioral and electrophysiological assays should be performed.

Y-Tube Olfactometer Assay

This assay is used to determine the preference of an insect for a particular odor.

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. A controlled airflow is passed from the side arms to the central arm.

  • Procedure:

    • Prepare the odor source by applying a known concentration of this compound dissolved in a suitable solvent (e.g., hexane) to a filter paper. A solvent-only filter paper serves as the control.

    • Place the odor source and the control in the respective side arms of the olfactometer.

    • Introduce a single insect into the central arm.

    • Observe the insect's movement for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm the insect makes and the total time spent in each arm.

    • Repeat with a sufficient number of insects to allow for statistical analysis.

  • Data Analysis: A preference index can be calculated as: (Number of insects choosing the treatment arm - Number of insects choosing the control arm) / Total number of insects. Statistical significance is typically determined using a chi-squared test or a binomial test.

Wind Tunnel Assay

This assay assesses long-range attraction and flight behavior in response to an odor plume.

  • Apparatus: A wind tunnel with a controlled airflow, a flight chamber, and an odor source release point at the upwind end.

  • Procedure:

    • Place the odor source (e.g., a dispenser releasing this compound at a controlled rate) at the upwind end of the tunnel.

    • Release an insect at the downwind end of the flight chamber.

    • Record the insect's flight path using a camera.

    • Analyze the flight parameters, such as upwind flight, casting (zigzagging) behavior, and source contact.

  • Data Analysis: Compare the percentage of insects exhibiting oriented upwind flight and making contact with the source between the treatment and control (solvent only) conditions.

Aggregation Assay

This assay measures the tendency of insects to congregate in the presence of a chemical cue.

  • Apparatus: A petri dish or a small arena with two designated zones.

  • Procedure:

    • In one zone, place a food source (e.g., a small piece of fruit or a sugar solution) treated with this compound.

    • In the other zone, place an identical food source treated with the solvent control.

    • Introduce a group of insects into the center of the arena.

    • After a set period (e.g., 24 hours), count the number of insects in each zone.

  • Data Analysis: Compare the mean number of insects in the treatment and control zones using a t-test or a similar statistical test.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in pheromone perception and for outlining experimental designs.

Pheromone_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Receptor Neuron Pheromone Pheromone (e.g., cVA) OBP Odorant-Binding Protein (e.g., LUSH) Pheromone->OBP Binding Receptor_Complex Olfactory Receptor Complex (e.g., Or67d/Orco) OBP->Receptor_Complex Pheromone Delivery Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Generalized signaling pathway for insect pheromone perception.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Behavioral & Electrophysiological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound EAG Electroantennography (EAG) Synthesis->EAG Y_Tube Y-Tube Olfactometer Synthesis->Y_Tube Wind_Tunnel Wind Tunnel Assay Synthesis->Wind_Tunnel Aggregation Aggregation Assay Synthesis->Aggregation Data Quantitative Data Collection EAG->Data Y_Tube->Data Wind_Tunnel->Data Aggregation->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion on Specificity and Behavioral Effect Stats->Conclusion

Caption: Experimental workflow for evaluating insect behavioral responses.

Conclusion and Future Directions

While there is a wealth of information on the behavioral effects of 11-cis-vaccenyl acetate in Drosophila melanogaster, the specificity of this compound remains to be determined. Based on structure-activity relationships, it is hypothesized that the changes in stereochemistry and functional group will significantly alter its biological activity compared to cVA.

Future research should focus on conducting the empirical studies outlined in this guide. Specifically, electrophysiological recordings, such as electroantennography (EAG) and single-sensillum recording (SSR), would provide direct evidence of olfactory receptor responses to this compound. These should be followed by the described behavioral assays to determine if any neuronal response translates into a whole-organism behavioral change. Such studies will be crucial in elucidating the specific role, if any, of this compound in insect communication and will contribute to our broader understanding of the chemical ecology of insects.

References

"quantitative comparison of EAG responses to 11(E)-Vaccenyl methane sulfonate and cVA"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Entomology and Olfactory Neuroscience

This guide provides a quantitative comparison of electroantennogram (EAG) responses to the known Drosophila melanogaster pheromone, cis-vaccenyl acetate (B1210297) (cVA), and a structurally related compound, 11(E)-Vaccenyl methane (B114726) sulfonate. The information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of published data regarding the electrophysiological effects of 11(E)-Vaccenyl methane sulfonate on any insect species. As such, a direct quantitative comparison with cVA is not currently possible. This guide will therefore provide a detailed overview of the well-documented EAG responses to cVA, including experimental protocols and signaling pathways, and offer a theoretical framework for the potential investigation of this compound based on its structural similarity.

Section 1: Electroantennogram (EAG) Response to cis-Vaccenyl Acetate (cVA)

cis-Vaccenyl acetate is a male-produced pheromone in Drosophila melanogaster that modulates a variety of social behaviors, including courtship, aggression, and aggregation.[1][2][3] Its detection is mediated by a specific olfactory sensory neuron (OSN) housed in the T1 type of trichoid sensilla on the fly's antenna.[4][5]

Quantitative EAG Response Data

While many studies have characterized the response to cVA using single-sensillum recording (SSR), which measures the firing rate of individual neurons in spikes per second, quantitative dose-response data from EAG recordings (measuring the overall antennal depolarization in millivolts) are less commonly presented in tabular form. However, it is well-established that the EAG response to cVA is dose-dependent. The following table is a representative summary of expected responses, synthesized from multiple sources describing the robust and specific nature of the cVA response.

CompoundInsect SpeciesSexDoseMean EAG Response (mV) ± SEReference
cis-Vaccenyl Acetate (cVA)Drosophila melanogasterMale & Female1 µgData not available in mV[6]
cis-Vaccenyl Acetate (cVA)Drosophila melanogasterMale & Female10 µgData not available in mV[6]
cis-Vaccenyl Acetate (cVA)Drosophila melanogasterMale & Female100 µgData not available in mV[7]

Section 2: Experimental Protocols

A standardized protocol for recording EAG responses from Drosophila melanogaster to volatile compounds is crucial for obtaining reproducible data.

Detailed Methodology for Electroantennography (EAG)
  • Insect Preparation:

    • Select adult Drosophila melanogaster (3-5 days old) of the desired sex.

    • Anesthetize the fly by chilling on ice for 1-2 minutes.

    • Carefully excise one antenna at the base of the scape using micro-scissors.

    • Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal tip of the third antennal segment (funiculus), and the reference electrode is placed in contact with the base of the scape.

  • Electrode and Recording Setup:

    • The electrodes are connected to a high-impedance DC amplifier.

    • The amplified signal is then passed through an analog-to-digital converter and recorded on a computer using appropriate software.

    • The entire setup should be housed within a Faraday cage to minimize electrical noise.

  • Odorant Delivery:

    • Prepare serial dilutions of cVA in a high-purity solvent such as hexane (B92381) or mineral oil.

    • Apply a known volume (e.g., 10 µL) of the odorant solution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette.

    • The pipette is connected to a stimulus delivery system that provides a purified and humidified air stream.

    • A puff of air (e.g., 0.5 seconds in duration) is passed through the pipette, delivering the odorant to the antennal preparation.

    • A constant flow of clean, humidified air should be directed over the antenna between stimuli to allow it to return to baseline.

  • Data Analysis:

    • The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline in millivolts (mV).

    • To account for solvent effects, responses to a solvent control (filter paper with solvent only) should be subtracted from the responses to the odorant.

    • A dose-response curve can be generated by plotting the mean EAG response against the logarithm of the odorant concentration.

Section 3: Signaling Pathways and Visualizations

Peripheral Olfactory Signaling Pathway for cVA

The detection of cVA in Drosophila melanogaster involves a specialized set of proteins in the sensillar lymph surrounding the dendrites of the OSNs.[2][9][10]

  • Odorant Binding Protein (OBP): The pheromone molecule (cVA) enters the sensillum through pores in the cuticle and is bound by the odorant-binding protein LUSH (OBP76a).[5][10]

  • Receptor Activation: The LUSH-cVA complex is thought to interact with the sensory neuron membrane protein SNMP (Sensory Neuron Membrane Protein 1), which facilitates the delivery of cVA to the odorant receptor.[6] The cVA molecule then binds to the specific odorant receptor Or67d.[4][6]

  • Ion Channel Gating: Or67d is partnered with a co-receptor, Orco (Odorant receptor co-receptor).[10] The binding of cVA to Or67d induces a conformational change that opens the ion channel formed by the Or67d/Orco complex, leading to an influx of cations and depolarization of the neuron.[2]

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the antennal lobe of the fly's brain.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite Membrane cVA cVA LUSH LUSH (OBP) cVA->LUSH Binding LUSH_cVA LUSH-cVA Complex LUSH->LUSH_cVA SNMP SNMP LUSH_cVA->SNMP Interaction Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco cVA Delivery Ion_Channel Ion Channel (Open) Or67d_Orco->Ion_Channel Activation Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Cation Influx

Caption: Peripheral signaling pathway for cVA detection in Drosophila.

Experimental Workflow for EAG

The following diagram illustrates the typical workflow for conducting an electroantennography experiment.

EAG_Workflow A Insect Anesthetization (Chilling) B Antenna Excision A->B C Mounting on Electrodes B->C D Electrode Connection to Amplifier C->D G Signal Amplification & A/D Conversion C->G Raw Signal E Odorant Preparation (Serial Dilutions) F Stimulus Delivery (Puff over Antenna) E->F F->C Stimulus H Data Recording (Computer) G->H I Data Analysis (Peak Amplitude Measurement) H->I

References

Assessing the Off-Target Effects of 11(E)-Vaccenyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the predicted off-target effects of 11(E)-Vaccenyl methane (B114726) sulfonate. Due to the absence of direct experimental data on this specific compound in the public domain, this analysis is based on the known biological activities of its constituent chemical moieties: the "vaccenyl" group, analogous to the fruit fly pheromone 11-cis-vaccenyl acetate (B1210297), and the "methane sulfonate" group, a known alkylating agent with mutagenic potential.

This guide compares the predicted effects of 11(E)-Vaccenyl methane sulfonate with the established biological functions of 11-cis-vaccenyl acetate and the well-documented off-target effects of related methanesulfonate (B1217627) compounds, such as Ethyl Methanesulfonate (EMS).

Predicted On-Target vs. Off-Target Profile

This compound is hypothesized to be designed as an analog to interact with pheromone signaling pathways. However, the inclusion of a methane sulfonate group raises significant concerns about off-target genotoxicity.

  • Predicted On-Target Activity: Interaction with olfactory receptors and signaling pathways typically activated by vaccenyl derivatives, potentially influencing aggregation and mating behaviors in insects like Drosophila melanogaster.

  • Predicted Off-Target Effects: The methane sulfonate moiety is a potent alkylating agent, similar to Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS). This suggests a high risk of off-target effects related to DNA damage, mutagenesis, and cytotoxicity.

Comparative Data on Related Compounds

To understand the potential effects of this compound, we can compare the known data for its structural relatives.

Table 1: Comparison of Biological Effects
Feature11-cis-Vaccenyl Acetate (Natural Pheromone)Ethyl Methanesulfonate (EMS) (Alkylating Agent)This compound (Predicted)
Primary Target Olfactory Receptor Neurons (e.g., in T1 sensilla of Drosophila)[1][2]DNA (specifically guanine (B1146940) bases)[3][4]Olfactory Receptors, DNA
Known On-Target Effect Mediates aggregation and influences mating behavior[1]-Potential modulation of pheromone-mediated behavior
Known Off-Target Effects Minimal to none reported in physiological contexts.Genotoxicity, carcinogenicity, teratogenicity[4][5]DNA alkylation, point mutations, chromosomal aberrations, cytotoxicity
Mechanism of Action Binds to specific olfactory receptors, initiating a neuronal signaling cascade.[1]Ethylates guanine to form O⁶-ethylguanine, leading to G:C to A:T transition mutations.[3][4]Dual-action: Receptor binding via vaccenyl moiety and DNA alkylation via methane sulfonate group.
Table 2: Genotoxicity Profile of Methanesulfonates
CompoundType of DNA DamageObserved In Vivo EffectsReference
Ethyl Methanesulfonate (EMS) G:C to A:T transitions, chromosomal breakage.[3][4]Induces mutations, tumors (mammary, lung, kidney), and fetal malformations in animal models.[4][5]--INVALID-LINK--; --INVALID-LINK--
Methyl Methanesulfonate (MMS) DNA single-strand breaks, alkali-labile sites, gene mutations.[6]Induces DNA strand breaks in various mouse and rat tissues in vivo.[6]--INVALID-LINK--
Isopropyl Methanesulfonate (IPMS) In vivo mutations (Pig-a assay).[7]Mutagenic in rats, with a sublinear dose-response suggested.[7]--INVALID-LINK--

Experimental Protocols for Assessing Off-Target Effects

To experimentally validate the predicted off-target effects of this compound, the following methodologies are recommended.

In Vitro Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess the potential of the compound to induce gene mutations in bacteria.

    • Methodology: Strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are exposed to varying concentrations of this compound, with and without metabolic activation (S9 mix). The number of revertant colonies (which have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

  • In Vitro Micronucleus Test:

    • Objective: To detect chromosomal damage in mammalian cells.

    • Methodology: Cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the test compound. After treatment, cells are cultured to allow for cell division and then stained. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division, are scored. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Genotoxicity Assays
  • In Vivo Pig-a Gene Mutation Assay:

    • Objective: To measure in vivo gene mutation frequency in a hematopoietic cell population.

    • Methodology: Rodents are treated with this compound over a defined period (e.g., single dose or 28-day repeated dosing). Blood samples are collected at various time points. Red blood cells are analyzed using flow cytometry for the presence or absence of the GPI anchor, which is lost due to mutations in the Pig-a gene. An increase in the frequency of mutant red blood cells indicates in vivo mutagenicity.[7]

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Objective: To detect DNA strand breaks in individual cells.

    • Methodology: Animals are treated with the test compound, and tissues of interest (e.g., liver, kidney) are collected. Single-cell suspensions are prepared, embedded in agarose (B213101) on a microscope slide, and lysed. The slides undergo electrophoresis, causing damaged DNA (with breaks) to migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Visualizing Pathways and Workflows

Predicted Dual-Action Mechanism of this compound

cluster_OnTarget Predicted On-Target Pathway cluster_OffTarget Predicted Off-Target Pathway (Genotoxicity) VMS 11(E)-Vaccenyl Methane Sulfonate OR Olfactory Receptor VMS->OR Binds Neuron Olfactory Receptor Neuron OR->Neuron Activates Signal Neuronal Signaling (Behavioral Response) Neuron->Signal VMS_off 11(E)-Vaccenyl Methane Sulfonate Nucleus Cell Nucleus VMS_off->Nucleus Enters DNA DNA VMS_off->DNA Reacts with Nucleus->DNA Alkylation DNA Alkylation (e.g., O⁶-ethylguanine) DNA->Alkylation Mutation Point Mutation (G:C -> A:T) Alkylation->Mutation During Replication Damage Cytotoxicity & Carcinogenesis Mutation->Damage

Caption: Predicted dual mechanism of this compound.

Experimental Workflow for In Vivo Genotoxicity Assessment

cluster_workflow In Vivo Genotoxicity Assessment Workflow cluster_pig_a Pig-a Assay cluster_comet Comet Assay start Animal Dosing (e.g., Rodent) with Test Compound blood Blood Sample Collection start->blood tissue Tissue Harvest (e.g., Liver) start->tissue flow Flow Cytometry Analysis blood->flow pig_a_result Mutation Frequency (Mutant RBCs) flow->pig_a_result end Comparative Analysis & Risk Assessment pig_a_result->end electrophoresis Single Cell Gel Electrophoresis tissue->electrophoresis comet_result DNA Damage Level ('Comet Tail' Length) electrophoresis->comet_result comet_result->end

Caption: Workflow for assessing in vivo genotoxicity of a test compound.

Logical Relationship of Methanesulfonate-Induced Mutagenesis

node_ems Ethyl Methanesulfonate (EMS) Alkylating Agent node_dna DNA Guanine (G) node_ems->node_dna Ethylates Guanine node_lesion O⁶-ethylguanine Lesion node_dna->node_lesion node_replication {DNA Replication} node_lesion->node_replication node_pairing Mispairing Thymine (T) pairs with O⁶-ethylguanine node_replication->node_pairing node_mutation Transition Mutation G:C → A:T node_pairing->node_mutation

Caption: Pathway of EMS-induced G:C to A:T transition mutation.

References

Safety Operating Guide

Proper Disposal of 11(E)-Vaccenyl Methane Sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is crucial. Based on data from related methane (B114726) sulfonate compounds, 11(E)-Vaccenyl methane sulfonate should be treated as a potentially hazardous substance. Key potential hazards include:

  • Toxicity: Methane sulfonates can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[2]

  • Mutagenicity and Carcinogenicity: Some methane sulfonate compounds are considered potential mutagens and carcinogens.[1][2][3]

Table 1: Hazard Profile of Structurally Similar Methane Sulfonates

Hazard StatementMethyl Methanesulfonate (B1217627)Ethyl Methanesulfonate
Acute Toxicity (Oral)Toxic if swallowed[2]Harmful if swallowed
Skin IrritationCauses skin irritation[2]Causes skin irritation
Eye IrritationCauses serious eye irritation[2]Causes serious eye irritation
Germ Cell MutagenicityMay cause genetic defects[2]Suspected of causing genetic defects
CarcinogenicitySuspected of causing cancer[2][3]Suspected of causing cancer[4]

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the substance.[1]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal Procedures

The disposal of this compound and its contaminated materials must adhere to strict hazardous waste protocols.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, associated hazards, and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. All waste must be handled in accordance with local, state, and federal regulations.[1][2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal & Storage prep_ppe Don Appropriate PPE handle_chem Handle this compound in Fume Hood prep_ppe->handle_chem prep_waste Prepare Labeled Hazardous Waste Container collect_waste Collect Waste (Unused chemical, contaminated items) prep_waste->collect_waste handle_chem->collect_waste seal_container Seal Waste Container collect_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guidance is based on the available safety information for structurally similar compounds and should be used in conjunction with your institution's specific chemical hygiene plan and standard operating procedures. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.